Product packaging for 4-(4-Hydroxycyclohexyl)phenol(Cat. No.:CAS No. 370860-74-5)

4-(4-Hydroxycyclohexyl)phenol

Cat. No.: B1589346
CAS No.: 370860-74-5
M. Wt: 192.25 g/mol
InChI Key: LSVLMFBVUQQWOQ-UHFFFAOYSA-N
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Description

Significance as a Phenolic Building Block in Organic Synthesis

The presence of two distinct hydroxyl groups in 4-(4-Hydroxycyclohexyl)phenol (B97357) allows for selective chemical modifications, making it a valuable intermediate in multi-step synthetic pathways. One of the most well-documented applications is its use as a precursor in the synthesis of selective estrogen receptor-beta (ERβ) agonists. google.com

The synthesis of the trans isomer of this compound itself serves as a prime example of its role as a synthetic intermediate. It is commonly prepared from 4-(4-hydroxyphenyl)cyclohexanone (B11790) via reduction. google.comnih.gov

A typical reaction is the reduction of the ketone group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727). This reaction proceeds with high efficiency, selectively transforming the ketone into a secondary alcohol while leaving the phenolic hydroxyl group intact. google.comgoogle.com

PrecursorReagentProductYieldReference
4-(4-hydroxyphenyl)cyclohexanoneSodium Borohydride (NaBH₄) in Methanoltrans-4-(4-Hydroxycyclohexyl)phenol90% google.commarquette.edu

This straightforward and high-yielding transformation underscores the compound's utility as a readily accessible building block for more complex molecules. The resulting diol can then undergo further functionalization at either the phenolic or the cyclohexanolic hydroxyl group, opening avenues for the creation of diverse molecular architectures.

Role in the Development of Advanced Materials and Functional Molecules

The unique structural characteristics of this compound make it an attractive monomer for the synthesis of advanced polymers and functional materials, such as liquid crystals. tandfonline.com Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. wikipedia.org The rigid phenyl group combined with the flexible cyclohexyl ring in this compound provides the necessary molecular shape (anisotropy) for the formation of liquid crystalline phases.

Researchers have successfully used this compound to create reactive mesogens, which are liquid crystals that can be polymerized to form liquid crystal polymer networks (LCPNs). tandfonline.com For instance, the phenolic hydroxyl group can be selectively alkylated, and the alcoholic hydroxyl group can be esterified with a polymerizable group, such as an acrylate (B77674).

In one synthetic route, 4-(4'-hydroxycyclohexyl)phenol is asymmetrically functionalized. The phenolic hydroxyl is first reacted with bromohexane in a Williamson ether synthesis. The resulting intermediate is then treated with bromohexanoyl chloride, followed by potassium acrylate, to attach a polymerizable acrylate group to the cyclohexanol (B46403) oxygen, yielding a liquid crystal monomer. tandfonline.com These monomers can then be used to produce UV-transparent LCPNs, which are valuable for applications in optics and electronics. tandfonline.com The compound has also been noted for its general use in the production of specialty chemicals. guidechem.com

Emerging Research Avenues in Pharmaceutical and Biological Chemistry

The most significant emerging applications for this compound are in the field of medicinal chemistry, where its derivatives are being investigated for a range of therapeutic effects. guidechem.com Its core structure has proven to be a valuable scaffold for designing molecules that can interact with specific biological targets.

Selective Estrogen Receptor-Beta (ERβ) Agonists: Derivatives of this compound have been identified as potent and selective agonists for the estrogen receptor-beta (ERβ). google.commarquette.edu ERβ is a drug target for a variety of conditions, including neurological and psychiatric diseases. google.comgoogle.com The selectivity of these compounds for ERβ over the alpha isoform (ERα) is crucial, as it may help to avoid some of the side effects associated with non-selective estrogen therapies. Research has shown that certain compounds derived from this scaffold exhibit high selectivity and potency. marquette.edu

Compound DerivativeTargetActivityPotency (EC₅₀)Selectivity (ERβ vs ERα)Reference
ISP358-2ERβAgonist~27 nM~750-fold marquette.edu

Mitofusin Activators: More recently, derivatives of N-(trans-4-hydroxycyclohexyl)-6-phenylhexanamide, which incorporate the 4-hydroxycyclohexyl moiety, have been identified as powerful mitofusin activators. nih.govbioworld.com Mitofusins are proteins that play a key role in mitochondrial fusion, a process essential for maintaining mitochondrial health. nih.gov Dysfunctional mitochondrial fusion is implicated in several neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). nih.govresearchgate.net Small molecule activators that enhance mitofusin function offer a promising therapeutic strategy for these currently untreatable conditions. nih.govfishersci.com The trans-isomer of the 4-hydroxycyclohexyl group has been shown to be critical for this biological activity. nih.govacs.org

Anti-inflammatory and Antioxidant Properties: Beyond these specific receptor targets, this compound and its derivatives have been noted for their potential anti-inflammatory and antioxidant properties. guidechem.com Phenolic compounds are well-known for their ability to scavenge free radicals, which can help protect cells from oxidative stress—a contributing factor in many diseases. nih.govontosight.ai In vitro studies have suggested that derivatives of this compound can inhibit inflammatory pathways, indicating potential applications in treating inflammatory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1589346 4-(4-Hydroxycyclohexyl)phenol CAS No. 370860-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxycyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVLMFBVUQQWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436427
Record name 4-(4-hydroxycyclohexyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370860-74-5
Record name 4-(4-hydroxycyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cis-4-Hydroxycyclohexyl)phenol
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Synthetic Methodologies and Reaction Strategies for 4 4 Hydroxycyclohexyl Phenol and Its Analogs

Direct Alkylation and Hydroxylation Approaches for Cyclohexylphenol Formation

Direct functionalization methods provide a straightforward route to cyclohexylphenols by either attaching a cyclohexyl group to a phenol (B47542) or introducing a hydroxyl group to a pre-existing cyclohexylphenol structure.

Alkylation Reactions of Phenol with Cyclohexanol (B46403) Derivatives

The alkylation of phenol with cyclohexanol or its derivatives, like cyclohexene (B86901), is a common method for synthesizing cyclohexylphenols. researchgate.net This electrophilic aromatic substitution is typically catalyzed by solid acids, such as zeolites (e.g., H-BEA, HY) and acid-treated clays. researchgate.netresearchgate.netpnnl.gov The reaction of phenol with cyclohexanol over large-pore zeolites can selectively produce p-cyclohexylphenol. researchgate.net

The reaction mechanism involves the protonation of the alkylating agent by a Brønsted acid site on the catalyst to form a reactive electrophile, the cyclohexyl carbenium ion. pnnl.gov This cation then attacks the electron-rich phenol ring. Both O-alkylation (forming cyclohexyl phenyl ether) and C-alkylation (forming cyclohexylphenols) can occur. pnnl.govunive.it The formation of cyclohexyl phenyl ether is often kinetically favored and reversible. pnnl.gov

Reaction conditions such as temperature, reactant molar ratio, and catalyst type significantly influence the product distribution, particularly the ratio of ortho- to para-isomers. researchgate.netunive.it For instance, in reactions catalyzed by HY zeolites, lower temperatures tend to favor the formation of the ortho product, while higher temperatures promote the thermodynamically more stable para isomer. researchgate.net Similarly, using heterogeneous catalysts like Amberlyst-15 often results in an ortho/para ratio close to 2, whereas homogeneous acids like methanesulfonic acid can yield higher ratios. unive.it

CatalystAlkylating AgentTemperature (°C)Key FindingsReference
HY ZeoliteCyclohexanol140-220Product mixture of 2- and 4-cyclohexylphenol. The 2-/4- product ratio decreases with increasing temperature and time. researchgate.net
H-BEA ZeoliteCyclohexanol128Initial dehydration of cyclohexanol to cyclohexene is the rate-determining step for alkylation. pnnl.gov
Amberlyst-15 (Solid Acid Resin)Cyclohexene85Shows higher activity than homogeneous CH3SO3H; maintains a constant ortho/para ratio of ~2. unive.it
Methanesulfonic Acid (CH3SO3H)Cyclohexene85Ortho/para ratio varies from 3 to 5, suggesting rearrangement of the ether intermediate. unive.it

Direct Hydroxylation Techniques for Phenolic Ring Systems

Direct hydroxylation involves introducing a hydroxyl group onto an existing phenolic ring. While a primary route to 4-(4-hydroxycyclohexyl)phenol (B97357) would typically involve starting with precursors already containing the necessary hydroxyl groups, general hydroxylation techniques can be applied to functionalize phenolic systems. These methods can be used to synthesize analogs or in multi-step synthetic sequences. For instance, hydroxylation techniques could theoretically be used to introduce a hydroxyl group at the para-position of a cyclohexylphenol molecule. smolecule.com

Grignard Reagent Applications in Carbon-Carbon Bond Construction

Grignard reagents (R-Mg-X) are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.orglibretexts.org Their utility stems from the nucleophilic character of the carbon atom bonded to magnesium, which readily attacks electrophilic centers like carbonyl carbons. byjus.comtamu.edu

In the context of synthesizing this compound, a Grignard reaction could be envisioned as a key step. For example, a protected 4-hydroxyphenylmagnesium bromide could be reacted with cyclohexanone (B45756). The initial addition product, upon acidic workup and deprotection, would yield the target molecule. Conversely, a Grignard reagent derived from a protected 4-bromocyclohexanol (B7964648) could react with a protected 4-hydroxybenzaldehyde. These approaches highlight the versatility of Grignard reagents in constructing the fundamental carbon skeleton of complex molecules. numberanalytics.com

Catalytic Hydrogenation of Aromatic Precursors to Cyclohexylphenols

Catalytic hydrogenation is a crucial strategy for synthesizing cyclohexylphenols, often starting from biphenyl (B1667301) derivatives. This approach involves the selective reduction of one of the aromatic rings.

Selective Hydrogenation of Phenolic Compounds

The synthesis of this compound can be achieved through the selective hydrogenation of a precursor like 4-phenylphenol (B51918) (also known as p-hydroxybiphenyl). The primary challenge in this reaction is to hydrogenate one aromatic ring to a cyclohexane (B81311) or cyclohexanol ring while leaving the other phenolic ring and its hydroxyl group intact. researchgate.net

The reaction typically proceeds through the formation of cyclohexanone as an intermediate, which is then further reduced to cyclohexanol. nih.gov The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the desired product, cyclohexanol, over the intermediate cyclohexanone or the fully hydrogenated bicyclohexane. researchgate.netacs.org For instance, the hydrogenation of 4-acetamide-phenol yields N-(4-hydroxycyclohexyl)-acetamide, a direct analog of the target compound, which exists as cis and trans isomers. academie-sciences.fr

Optimization of Catalyst Systems (e.g., Palladium, Raney-Nickel)

The success of selective hydrogenation hinges on the catalyst system. Palladium (Pd) and Raney-Nickel (Raney-Ni) are two of the most extensively studied catalysts for this transformation. researchgate.netacs.org

Palladium-based catalysts are highly effective for the selective hydrogenation of phenols. nih.gov The catalytic performance is strongly influenced by the support material, which can include activated carbon (AC), alumina (B75360) (Al₂O₃), ceria (CeO₂), and carbon nitrides. nih.goviastate.eduresearchgate.net For example, a Pd catalyst supported on mesoporous graphitic carbon nitride (Pd@mpg-C₃N₄) demonstrated high activity and selectivity for converting phenol to cyclohexanone under mild conditions (atmospheric pressure H₂, 65 °C). nih.gov Similarly, palladium on hydroxyapatite (B223615) has achieved 97% selectivity to cyclohexanone at low hydrogen pressure. researchgate.net Optimizing conditions such as temperature, pressure, and solvent is crucial; for instance, a 5 wt% Pd/Al₂O₃ system in n-heptane at 80 °C and 5 bar H₂ pressure provided excellent trans-diastereoselectivity in the hydrogenation of phenol derivatives. nih.gov

Raney-Nickel catalysts are a cost-effective alternative to noble metals and are widely used in industrial hydrogenation processes. acs.orgmdpi.com Raney-Ni has been shown to be efficient in the hydrogenation of various phenolic compounds under mild conditions. mdpi.comresearchgate.net For example, it can effectively catalyze the transfer hydrogenation of phenol to cyclohexanol using 2-propanol as a hydrogen donor. researchgate.netrsc.org The activity and selectivity of Raney-Ni can be significantly tuned by modifying it with materials like silica (B1680970) or by adjusting reaction parameters. acs.orgijcce.ac.ir In one study, a tandem system using Raney-Ni and a hierarchical Beta zeolite catalyst achieved remarkable selectivity (~70%) for cyclohexylphenols from phenol and isopropyl alcohol at 150°C. rsc.org

Catalyst SystemSubstrateConditionsProduct(s)Key Performance MetricsReference
5 wt% Pd/Al₂O₃p-Cresol80 °C, 5 bar H₂, n-heptane4-Methylcyclohexanol90% yield, 80:20 trans:cis ratio nih.gov
Pd@mpg-C₃N₄Phenol65 °C, 1 atm H₂, H₂OCyclohexanone99% conversion, >99% selectivity nih.gov
Pd/Al₂O₃-CWEPhenolMild conditionsCyclohexanone100% activity, 98% selectivity in 50 min researchgate.net
RANEY® Ni + Hierarchical Beta ZeolitePhenol150 °C, Isopropyl alcoholCyclohexylphenols64% conversion, ~70% selectivity in 1 hr rsc.org
Raney-NiPhenol<70 °C, 1 bar H₂CyclohexanolEfficient hydrogenation of aromatic ring mdpi.com
20%Ni/SiO₂Biphenyl200 °C, 3 MPa H₂, IsopropanolCyclohexylbenzene99.6% conversion, 99.3% yield mdpi.com

Transition-Metal-Catalyzed Carbon-Oxygen Coupling Reactions

The formation of the phenolic hydroxyl group is a critical step in the synthesis of aryl-O-compounds. Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for creating C–O bonds, offering milder conditions and broader substrate compatibility compared to classical methods. beilstein-journals.orgeie.grmdpi.com These reactions typically involve the coupling of an aryl halide with a hydroxide (B78521) source. For the synthesis of this compound, a plausible precursor would be 4-bromo(4-hydroxycyclohexyl)benzene, where the C-Br bond is converted to a C-OH bond.

Palladium-Catalyzed Hydroxylation of Aryl Halides

Palladium catalysts are highly effective for the hydroxylation of aryl halides, a process that has been significantly developed over the past two decades. beilstein-journals.org Landmark work demonstrated that using a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand could efficiently convert aryl bromides and chlorides into phenols. beilstein-journals.org Bulky biarylphosphine ligands, such as tBuBrettPhos, have been identified as particularly effective, often used in conjunction with a palladacycle precatalyst to enhance reaction efficiency and scope. nih.govmit.edu

The reaction typically employs a strong base like potassium hydroxide (KOH) or cesium hydroxide (CsOH) and is often conducted in a mixed solvent system, such as 1,4-dioxane (B91453) and water, at elevated temperatures. beilstein-journals.orgnih.gov More recent advancements have enabled these reactions to proceed under ambient conditions, improving the energy efficiency of the process. beilstein-journals.orgnih.gov The choice of ligand is crucial; for instance, tri-tert-butylphosphine (B79228) has been used, though it may be more suitable for activated aryl halides. beilstein-journals.org Another approach utilizes boric acid as a mild, non-toxic, and stable source of hydroxide, which tolerates a wide array of functional groups. organic-chemistry.org

Table 1: Representative Palladium Catalyst Systems for Aryl Halide Hydroxylation
Catalyst PrecursorLigandBaseSolventTemperature (°C)Key FeaturesReference(s)
Pd₂(dba)₃BiphenylphosphineKOH1,4-Dioxane/H₂O100Broad scope for aryl bromides and chlorides. beilstein-journals.org
[Pd(cod)(CH₂SiMe₃)₂]cataCXium® ACsOHTHFRoom Temp.Effective at ambient temperature. beilstein-journals.org
Palladacycle PrecatalysttBuBrettPhosKOH or CsOH1,4-Dioxane80High to excellent yields for various (hetero)aryl halides. nih.govmit.edu
Pd(OAc)₂t-BuBrettPhosK₃PO₄NMP100Uses boric acid as the hydroxide source. organic-chemistry.org

Copper-Catalyzed Hydroxylation Methodologies

As a more economical and earth-abundant alternative to palladium, copper catalysts have been extensively studied for C–O coupling reactions. beilstein-journals.org The copper-catalyzed hydroxylation of aryl halides, reminiscent of the classic Ullmann reaction, provides a direct pathway to phenols. These methods are particularly effective for aryl iodides and bromides. beilstein-journals.orgorganic-chemistry.org

Effective catalyst systems often involve a simple copper source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), paired with a ligand. organic-chemistry.orgresearchgate.net Ligands like 8-hydroxyquinolin-N-oxide and 4,7-dihydroxy-1,10-phenanthroline have been shown to facilitate the reaction under mild conditions. nih.govrsc.org The reactions can be performed with various hydroxide sources, including aqueous solutions of tetrabutylammonium (B224687) hydroxide, in solvents like dimethyl sulfoxide (B87167) (DMSO) or even neat water, highlighting the environmental friendliness of some protocols. organic-chemistry.orgresearchgate.net These methods exhibit excellent functional group tolerance and selectivity. nih.gov

Table 2: Representative Copper Catalyst Systems for Aryl Halide Hydroxylation
CatalystLigandHydroxide SourceSolventTemperature (°C)Key FeaturesReference(s)
CuI8-Hydroxyquinaldine(n-Bu)₄NOH·5H₂ODMSO/H₂O100Efficient for aryl iodides and bromides. organic-chemistry.org
Cu₂O4,7-Dihydroxy-1,10-phenanthroline(n-Bu)₄NOH (aq)Neat Water120Environmentally friendly protocol in water. researchgate.netrsc.org
CuI8-Hydroxyquinolin-N-oxideKOHDMSO110Direct transformation with good functional group tolerance. nih.gov
CuBr₂L-Proline-Water80Used for activated substrates like dihaloterephthalic acid. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of commodity and fine chemicals. nih.govtandfonline.com The application of these principles to the synthesis of this compound can be approached from several angles, including the choice of solvents and energy sources.

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. springerprofessional.de Water, polyethylene (B3416737) glycols (PEGs), and ionic liquids are examples of environmentally benign solvents that have been successfully used in organic synthesis. springerprofessional.deresearchgate.net For instance, copper-catalyzed hydroxylation of aryl halides has been effectively performed in neat water, which is a significant advancement in sustainable phenol synthesis. rsc.org

The catalytic hydrogenation of 4,4'-biphenol to produce this compound is another process where green solvents are applicable. Studies have shown this reaction can be carried out efficiently in water or water-containing solvent systems, such as water in ethyl acetate, using catalysts like ruthenium or rhodium on a support. prepchem.comresearchgate.net Solvent-free, or neat, conditions represent an ideal green chemistry scenario, minimizing waste and simplifying purification. mdpi.com Such conditions are often achieved through mechanochemical methods or by running reactions at elevated temperatures without a diluent.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in synthetic chemistry for dramatically accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. mdpi.compharmacophorejournal.com This technique reduces the need for large volumes of solvent and lowers energy consumption. rasayanjournal.co.in

While specific literature on the microwave-assisted synthesis of this compound is scarce, the methodology has been widely applied to related transformations. For example, the Pechmann condensation to form coumarins from phenols and the Claisen-Schmidt condensation to produce chalcones from hydroxyacetophenones are significantly enhanced by microwave assistance. pharmacophorejournal.comrasayanjournal.co.inundip.ac.id Similarly, the synthesis of heterocyclic structures like tetrahydroindazoles from cyclohexanone derivatives has been achieved with excellent yields and short reaction times under microwave irradiation. researchgate.net These examples demonstrate the high potential for developing a microwave-assisted route for key steps in the synthesis of this compound or its precursors.

Mechanochemical Approaches for Enhanced Efficiency

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, offers a solvent-free pathway for synthesizing a wide range of molecules and polymers. nih.govrsc.org This technique can enhance reaction efficiency, reduce reaction times, and provide access to products that are difficult to obtain through traditional solution-phase chemistry. researchgate.net

Mechanochemical methods have been successfully applied to various C-C and C-O bond-forming reactions. nih.gov For example, aldol (B89426) condensations, Michael additions, and amidation reactions can be performed efficiently in a ball mill, often without any solvent. nih.govbeilstein-journals.org The synthesis of coordination compounds and the elimination reactions to form metal pyrazolates have also been demonstrated using grinding techniques. fudutsinma.edu.ng The application of mechanochemistry to the synthesis of this compound could involve the solvent-free coupling of precursors or the hydrogenation of biphenol in a solid-state reaction, representing a highly efficient and environmentally friendly manufacturing approach. researchgate.net

Catalyst Design and Recycling for Sustainable Production

The sustainable production of this compound relies heavily on the design of highly selective and recyclable catalysts. The primary industrial route to this compound is the partial hydrogenation of 4,4'-biphenol, a reaction that presents the significant challenge of hydrogenating only one of the two aromatic rings. The development of sophisticated catalyst systems is crucial to maximize the yield of the desired monohydrogenated product while minimizing the formation of the fully hydrogenated byproduct, bicyclohexyl-4,4'-diol, and other side products.

Catalyst Design and Performance

The selective hydrogenation of 4,4'-biphenol is predominantly achieved using heterogeneous catalysts based on noble metals such as Ruthenium (Ru), Palladium (Pd), and Rhodium (Rh). csic.esresearchgate.net The design of these catalysts involves careful selection of the active metal, the support material, and the use of promoters to steer the reaction towards the desired product.

Ruthenium-based catalysts are particularly effective due to their high activity and good recyclability. rsc.org For instance, a bimetallic catalyst containing 1% Ru and 0.03% Rh on an Al2O3 support has demonstrated 100% conversion of bisphenol A (a related biphenolic compound) with over 94% selectivity to the hydrogenated product under continuous flow conditions. Single-metal Ru/Al2O3 catalysts are also noted for their high activity and favorable economics, offering good recyclability and the ability to operate under lower pressures and temperatures. nih.gov

Palladium on activated carbon (Pd/C) is another widely studied system. researchgate.net Research has shown that the catalytic performance is highly sensitive to the preparation method. For example, catalysts prepared by a precipitation-deposition method can yield significantly different product distributions compared to those made by incipient wetness impregnation or commercially available catalysts. researchgate.net Furthermore, the addition of promoters, such as sodium (Na), to Pd/C catalysts can remarkably alter the reaction pathway. The method of promotion (e.g., pre-impregnation vs. post-impregnation of the promoter relative to the active metal) also plays a critical role in the final product yield and catalyst activity. researchgate.net

Bifunctional catalysts, which possess both metal sites for hydrogenation and acidic sites, offer another strategic approach. In related phenol hydrogenations, a composite catalyst of Pd/C with a heteropoly acid was shown to achieve 100% phenol conversion with 93.6% selectivity to cyclohexanone by suppressing the over-hydrogenation to cyclohexanol. This principle of using an acidic component to control the reaction pathway is applicable to the selective hydrogenation of 4,4'-biphenol.

The table below summarizes the performance of various catalytic systems in the hydrogenation of biphenol derivatives, illustrating the impact of catalyst design on conversion and product selectivity.

Catalyst SystemPrecursorTemp. (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
Pd/C (Commercial) 4,4'-Biphenol1400.898.44.9 (to BHD) researchgate.net
Pd/C (Lab-prepared, PD) 4,4'-Biphenol1400.829.536.7 (to BHD) researchgate.net
Pd/C-Heteropoly Acid Phenol801.010093.6 (to Cyclohexanone)
Ru-Sn/γ-Al2O3 TMCB 1204.010073.5 (to CBDO***) nih.gov
Rh/C Phenol140>1.010099 (to Cyclohexylamine)**** csic.es
*BHD: Bicyclohexyl-4,4'-diol (fully hydrogenated product). Data reflects selectivity to the over-hydrogenated product, indicating pathway differences.
TMCB: Tetramethylcyclobutane-1,3-dione.
***CBDO: 2,2,4,4-tetramethyl-1,3-cyclobutanediol.
****Reaction performed was reductive amination with cyclohexylamine.

Catalyst Deactivation and Regeneration

A critical aspect of sustainable production is the long-term stability and recyclability of the catalyst. Catalyst deactivation is a significant challenge in industrial processes. The primary mechanisms for deactivation in phenol hydrogenation reactions include:

Carbon Deposition (Coking): The formation of carbonaceous residues or high-boiling-point byproducts on the catalyst surface can physically block active sites and pores. researchgate.net This is a dominant mode of deactivation for carbon-supported catalysts. researchgate.net

Sintering: At elevated temperatures, fine metal nanoparticles on the support can migrate and agglomerate into larger crystals. This process reduces the active surface area of the metal, leading to a loss of catalytic activity.

Leaching: The active metal can dissolve into the reaction medium, which not only deactivates the catalyst but also contaminates the product. This is a particular concern for bifunctional catalysts where acidic components might facilitate metal leaching. rsc.org

To overcome deactivation and extend catalyst lifetime, regeneration protocols are employed. A common and effective method for supported metal catalysts involves a two-step process:

Oxidation: The spent catalyst is treated with a controlled flow of air or an oxygen-containing gas at elevated temperatures (e.g., 200°C). This step burns off the deposited carbonaceous materials. researchgate.net

Reduction: Following oxidation, the catalyst is treated with hydrogen (H2) at a specific temperature (e.g., 180°C) to reduce the oxidized metal species back to their active metallic state. researchgate.net

This mild regeneration process has been shown to fully recover the activity of Pt/C and Ru/C catalysts in aqueous-phase hydrogenation reactions. researchgate.net For zeolite-based catalysts, regeneration at higher temperatures (e.g., 500°C) may be necessary to effectively remove fouling and restore the catalyst's specific surface area and activity.

While the excellent reusability of Ru and Pd-based catalysts is frequently cited as a key advantage, detailed multi-cycle performance data specifically for the selective hydrogenation of 4,4'-biphenol to this compound is not extensively reported in publicly available literature. However, studies on similar transformations demonstrate the potential for high stability. For example, a Pd/C-based catalyst showed good reusability for at least five cycles in phenol hydrogenation, and a bifunctional Ruthenium catalyst was recycled over six runs in the hydrolytic hydrogenation of xylan (B1165943) with minimal loss of activity. rsc.orgresearchgate.net The continued development of robust catalysts that resist deactivation and can be easily regenerated is paramount for the economic and environmental sustainability of this compound production.

Stereochemical Considerations and Diastereomeric Control in 4 4 Hydroxycyclohexyl Phenol Chemistry

Formation and Separation of Cis- and Trans-Isomers

The synthesis of 4-(4-hydroxycyclohexyl)phenol (B97357) typically yields a mixture of cis and trans isomers. A common synthetic route involves the catalytic hydrogenation of 4-(4-hydroxyphenyl)cyclohexanone (B11790). The reduction of the carbonyl group can proceed from two different faces, leading to the formation of both diastereomers. For instance, the reduction of 4-(4-hydroxyphenyl)cyclohexanone with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) results in the formation of this compound as a mixture of isomers. google.comgoogle.commarquette.edu

The separation of these isomers is a crucial step to obtain the desired stereoisomer, which is often the trans isomer due to its higher biological activity. nih.gov Several methods are employed for the separation of cis and trans isomers of this compound and its derivatives:

Crystallization: Fractional crystallization is a widely used technique to separate the isomers. The trans isomer of N-(4-hydroxycyclohexyl)acetamide, a related compound, is less soluble than the cis isomer and can be preferentially crystallized from a suitable solvent like acetone. cdnsciencepub.com Similarly, for 2,2-bis(4-hydroxycyclohexyl)propane (hydrogenated bisphenol A), recrystallization from chloroform (B151607) can yield a product highly enriched in the trans,trans isomer. google.com A method for separating the cis- and trans-isomers of 4-acetamido-cyclohexanol involves esterification followed by recrystallization, which yields the trans-isomer with a purity of over 99%. google.com

Chromatography: Various chromatographic techniques are effective for separating cis and trans isomers. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). vt.edu For instance, the separation of cis and trans isomers of other cyclohexyl derivatives has been successfully achieved using these methods.

The following table summarizes a typical synthesis and separation process for the isomers of this compound:

StepDescriptionKey Reagents/ConditionsOutcome
Synthesis Reduction of 4-(4-hydroxyphenyl)cyclohexanoneSodium borohydride (NaBH₄), MethanolMixture of cis- and trans-4-(4-hydroxycyclohexyl)phenol
Separation Fractional CrystallizationAcetone or other suitable solventsIsolation of the less soluble trans isomer

Epimerization Processes for Diastereomeric Enrichment

To maximize the yield of the more desirable trans isomer, epimerization processes are employed to convert the cis isomer into the trans isomer. This is often achieved through catalytic processes that establish a thermodynamic equilibrium between the two isomers.

Raney-Nickel is a commonly used catalyst for the epimerization of 4-substituted cyclohexanol (B46403) derivatives. cdnsciencepub.comresearchgate.net The mechanism for the epimerization of the related N-(4-hydroxycyclohexyl)acetamide involves a reversible dehydrogenation-hydrogenation process. The cis-isomer is first dehydrogenated on the Raney-Nickel surface to form the corresponding 4-substituted cyclohexanone (B45756) intermediate. Subsequent hydrogenation of this ketone can then yield either the cis or the trans isomer. Over time, this reversible process leads to a thermodynamic equilibrium that favors the more stable trans isomer. researchgate.net Theoretical studies using density functional theory (DFT) have supported a reaction pathway involving a 4-acetamide-cyclohexanone intermediate. researchgate.net

The general steps for Raney-Nickel catalyzed epimerization can be outlined as:

Adsorption: The cis-4-(4-hydroxycyclohexyl)phenol adsorbs onto the surface of the Raney-Nickel catalyst.

Dehydrogenation: The catalyst facilitates the removal of hydrogen from the hydroxyl-bearing carbon and the adjacent hydrogen on the cyclohexane (B81311) ring, forming the intermediate 4-(4-hydroxyphenyl)cyclohexanone.

Desorption/Re-adsorption of Intermediate: The ketone intermediate can desorb and re-adsorb onto the catalyst surface.

Hydrogenation: The ketone is then hydrogenated. The direction of hydrogen addition determines whether the cis or trans isomer is formed.

Equilibration: This reversible process continues until a thermodynamic equilibrium is reached, which typically favors the formation of the more stable trans isomer.

The ratio of cis to trans isomers at equilibrium and the rate at which this equilibrium is reached are significantly influenced by the reaction conditions. For the epimerization of N-(4-hydroxycyclohexyl)acetamide, which serves as a model, the following conditions have been shown to be important:

Catalyst: Raney-Nickel has demonstrated excellent catalytic activity and stability for this epimerization. researchgate.net

Solvent: Water has been used as a suitable solvent for the reaction. researchgate.net

Temperature: The reaction is typically carried out at reflux temperature. researchgate.net

Atmosphere: A protective atmosphere of hydrogen is often employed. researchgate.net

Studies on N-(4-hydroxycyclohexyl)acetamide have shown that starting with a cis-trans ratio of 66:34, epimerization can lead to a mixture containing 66 to 68 percent of the trans isomer. researchgate.net By combining epimerization with concentration and crystallization, a pure trans isomer with a purity of 93% can be obtained. researchgate.net

The following table summarizes the effect of reaction conditions on the epimerization of a model compound, N-(4-hydroxycyclohexyl)acetamide:

Reaction ConditionParameterEffect on Isomer RatioReference
Catalyst Raney-NickelEfficiently catalyzes the conversion of cis to trans isomer. researchgate.net
Solvent WaterProvides a suitable medium for the reaction. researchgate.net
Temperature Refluxing temperatureIncreases the reaction rate to reach equilibrium faster. researchgate.net
Atmosphere HydrogenProtective atmosphere, participates in the hydrogenation step. researchgate.net

Impact of Stereochemistry on Biological Activity and Material Performance

The stereochemistry of this compound is a critical determinant of its biological activity, particularly its interaction with estrogen receptors (ER). The trans isomer has been shown to be significantly more potent as an estrogen receptor beta (ERβ) agonist compared to the cis isomer. nih.gov

Biological Activity: In the context of developing selective ERβ agonists for conditions like Alzheimer's disease, the trans isomer of this compound derivatives is preferred. google.comnih.govmarquette.edu For example, in a study of mitofusin activators, the trans-cyclohexanol stereoisomer was found to be biologically active, while the corresponding cis-analog was not. nih.gov Docking studies suggest that the specific three-dimensional structure of the trans isomer allows for more favorable interactions with the amino acid residues in the ligand-binding domain of the ERβ. researchgate.net The higher binding affinity of the trans isomer translates to greater efficacy in modulating the receptor's activity. For instance, one study reported that the trans-isomer of a related compound was more potent than a mixture of cis and trans isomers. marquette.edunih.gov

The following table highlights the difference in biological activity between the cis and trans isomers of this compound derivatives:

IsomerBiological ActivityReceptor TargetSignificance
Trans More potent agonistEstrogen Receptor Beta (ERβ)Preferred for development as a therapeutic agent. nih.gov
Cis Less active or inactiveEstrogen Receptor Beta (ERβ)Generally considered the less desirable isomer for biological applications. nih.gov

Material Performance: While the impact of stereochemistry on the material performance of this compound itself is less documented in the provided search results, it is a known building block for liquid crystals. tcichemicals.com For related compounds like hydrogenated bisphenol A, the trans,trans isomer is more valuable because it yields polymers with greater symmetry and improved physical properties, such as higher melting points. google.com It is plausible that the defined stereochemistry of the trans isomer of this compound could lead to more ordered packing in liquid crystalline phases, thereby influencing properties like clearing point and birefringence.

Advanced Spectroscopic and Analytical Characterization of 4 4 Hydroxycyclohexyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 4-(4-hydroxycyclohexyl)phenol (B97357), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of related phenol (B47542) compounds, the aromatic protons typically appear as multiplets in the downfield region. For instance, in a derivative, the two aromatic protons of a pentadecyl-substituted ring show a multiplet in the range of 6.70–6.75 ppm, while the doublet of a doublet for the proton para to the pentadecyl chain appears at 6.61 ppm. researchgate.net The phenolic hydroxyl protons are observed as singlets, for example, at 4.68 and 4.66 ppm in a similar bisphenol structure. researchgate.net The protons on the cyclohexyl ring will exhibit signals in the aliphatic region, with their specific chemical shifts and multiplicities depending on their axial or equatorial positions and their proximity to the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. In a related phenol compound, the carbon atoms of the aromatic ring without a pentadecyl chain show signals at specific ppm values. researchgate.net For this compound, distinct signals would be expected for the substituted and unsubstituted carbons of the phenol ring, as well as for the carbons of the cyclohexyl ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH (ortho to OH)6.7-6.9Doublet
Aromatic CH (meta to OH)7.0-7.2Doublet
Cyclohexyl CH (attached to phenyl)2.4-2.6Multiplet
Cyclohexyl CH (with OH)3.5-3.7Multiplet
Cyclohexyl CH₂1.2-2.0Multiplets
Phenolic OH4.5-5.5Broad SingletExchangeable with D₂O
Cyclohexyl OH1.5-2.5Broad SingletExchangeable with D₂O
Aromatic C-OH150-155Singlet
Aromatic C-C (ipso)135-140Singlet
Aromatic CH115-130Singlet
Cyclohexyl C-OH65-75Singlet
Cyclohexyl CH40-50Singlet
Cyclohexyl CH₂25-35Singlet

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the hydroxyl (–OH) groups and the aromatic ring.

The IR spectrum of an alcohol or phenol is characterized by a prominent broad absorption band in the region of 3550-3200 cm⁻¹, which is attributed to the O-H stretching vibration. adichemistry.comucla.edu This broadening is a result of intermolecular hydrogen bonding. adichemistry.com The presence of two hydroxyl groups in this compound, one phenolic and one alcoholic, would contribute to this characteristic absorption.

The C-O stretching vibrations for alcohols and phenols are typically observed in the 1260-1050 cm⁻¹ range. adichemistry.com The exact position can help distinguish between primary, secondary, and tertiary alcohols, as well as phenols. adichemistry.com Aromatic C=C stretching vibrations appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, confirming the presence of the benzene (B151609) ring. libretexts.org Additionally, C-H stretching vibrations for the aromatic ring are found between 3100-3000 cm⁻¹, while those for the saturated cyclohexyl ring are observed between 3000-2850 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H Stretch (Alcohol & Phenol)3550 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Alkyl)2950 - 2850Medium to Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Phenol)~1230Strong
C-O Stretch (Alcohol)~1050Strong
C-H Bending (Aromatic)900 - 675Strong

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₆O₂), the expected molecular weight is approximately 192.25 g/mol . capotchem.comfishersci.com

In a mass spectrometer, the molecule is ionized, often by electron impact (EI), which can lead to the formation of a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. Subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of water (H₂O) from the cyclohexyl hydroxyl group, cleavage of the bond between the phenyl and cyclohexyl rings, and fragmentation of the cyclohexyl ring itself. The resulting fragment ions are detected and plotted as a function of their mass-to-charge ratio (m/z), creating a mass spectrum. Analysis of related compounds by GC-MS has been documented, indicating this is a suitable technique for this compound. nih.govphcogres.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC is a powerful tool for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For the analysis of phenolic compounds, reversed-phase HPLC is frequently used. researchgate.net In a typical setup, a C8 or C18 column is employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. researchgate.netijrpc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by the area percentage of its peak in the chromatogram. HPLC methods have been developed for the analysis of related compounds, demonstrating their applicability. ijrpc.com

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. thermofisher.com For the analysis of phenols, a capillary column is typically used. kelid1.ir The purity of this compound can be assessed by GC, with some suppliers specifying a purity of ≥97.0% by GC. fishersci.comavantorsciences.com

GC coupled with mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. phcogres.com This allows for the identification of the separated components based on their mass spectra. GC-MS analysis of plant extracts has successfully identified various phenolic compounds. phcogres.comresearchgate.net For this compound, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior. epa.gov

X-ray Diffraction Studies for Crystal Structure and Conformation Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. For this compound, single-crystal X-ray diffraction (SCXRD) can provide precise information about its crystal structure, bond lengths, bond angles, and the conformation of the cyclohexyl ring.

In related compounds, X-ray diffraction studies have shown that the cyclohexyl ring typically adopts a chair conformation. iucr.org These studies also reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the crystal structure. iucr.org For instance, in a derivative of this compound, intermolecular O-H···O hydrogen bonds form chains that stabilize the crystal packing. iucr.org Similar analyses would be expected to reveal the specific stereochemistry (cis or trans) of the substituents on the cyclohexyl ring in this compound and how the molecules pack in the solid state.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In the case of this compound, the key chromophore is the phenol ring system. The electronic transitions associated with this aromatic system are responsible for the compound's characteristic UV absorbance.

The UV spectrum of this compound is primarily defined by the π → π* transitions of the electrons in the benzene ring. The presence of the hydroxyl (-OH) group, an auxochrome, on the ring modifies the absorption profile. This group, through its lone pairs of electrons, interacts with the π-electron system of the ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in the absorption intensity (hyperchromic effect) compared to unsubstituted benzene. The cyclohexyl group, being a saturated aliphatic substituent, does not act as a chromophore and has a negligible effect on the position of the primary absorption bands.

Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively published. However, data from structurally similar compounds and derivatives confirm the expected absorption profile. The primary absorption peak (λmax) is consistently observed in the region of 275-280 nm, which is characteristic of the phenolic chromophore. For instance, a derivative, 6-(4'-((1r,4'r)-4-acryloyloxycyclohexyl)phenoxy)hexyl acrylate (B77674), which retains the core structure, has a maximum absorption wavelength (λmax) of 276 nm. nist.govutwente.nl Similarly, other complex molecules that include the hydroxycyclohexylphenol moiety exhibit a λmax around 276 nm. caymanchem.com The closely related compound 4-cyclohexylphenol, which lacks the second hydroxyl group on the cyclohexane (B81311) ring, also shows absorption in this region, with data referenced in the NIST Chemistry WebBook. nist.gov

The following table summarizes the UV absorption data for compounds structurally related to this compound, illustrating the characteristic absorption of the p-substituted phenol chromophore.

Compound NameMaximum Absorption Wavelength (λmax) (nm)Solvent
6-(4'-((1r,4'r)-4-acryloyloxycyclohexyl)phenoxy)hexyl acrylate (Derivative)276Dichloromethane (B109758)
cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol (Related Compound)276Not Specified

Structure Activity Relationship Sar Studies of 4 4 Hydroxycyclohexyl Phenol Derivatives

Systematic Modulations of the Cyclohexyl Ring Substituents and Their Bioactivity Effects

One area of focus has been the introduction of various functional groups onto the cyclohexyl ring. For instance, the addition of a hydroxymethyl group to the cyclohexyl core has been found to enhance binding affinities for certain receptors. google.commarquette.edu The stereochemistry of these substituents is also a determining factor. Studies comparing cis- and trans- isomers have demonstrated that the trans- configuration of the 4-hydroxycyclohexyl group often leads to greater potency. google.commarquette.edunih.gov This suggests that the spatial orientation of the substituent plays a critical role in how the molecule fits into the binding pocket of its target protein.

In the context of developing mitofusin activators, which are crucial for treating certain neurodegenerative diseases, the substitution on the cyclohexyl ring has been extensively studied. nih.gov A series of 6-phenylhexanamide (B1615602) derivatives were synthesized with various modifications to the 4-hydroxycyclohexyl moiety. nih.gov Replacing the hydroxyl group with other functionalities like a tetrahydropyran, amino, or amide group resulted in compounds with comparable potency but altered stability and permeability. nih.gov For example, while the 4-amino and 4-amide analogs were potent, they exhibited reduced permeability across the blood-brain barrier. nih.gov Conversely, smaller, less polar substituents like a methyl group or difluoro substitution led to a significant decrease in mitofusin activation and stability. nih.gov

These findings underscore the delicate balance required between the size, polarity, and stereochemistry of the cyclohexyl ring substituents to achieve optimal biological activity. The data gathered from these systematic modulations provide a roadmap for designing more effective and specific therapeutic agents.

Table 1: Bioactivity Effects of Cyclohexyl Ring Modifications in 6-Phenylhexanamide Derivatives nih.gov

Compound IDCyclohexyl Ring SubstituentRelative PotencyMicrosomal StabilityPAMPA-BBB Permeability
13 4-hydroxylHighModerateModerate
14 TetrahydropyranHighHighLow
15 4-aminoHighLowLow
16 4-amideHighHighLow
17 4-methylLowLowN/A
18 4,4-difluoroLowLowN/A

Rational Alterations of the Phenolic Moiety and Aromatic Substitution Patterns

The phenolic hydroxyl group and the aromatic ring of 4-(4-hydroxycyclohexyl)phenol (B97357) are critical pharmacophoric features, and their modification has been a key strategy in SAR studies. The phenolic hydroxyl group is often essential for forming crucial hydrogen bonds with target receptors.

In the context of estrogen receptor (ER) modulation, the phenolic hydroxyl group is known to interact with key amino acid residues, such as Arg394 and Glu353, within the receptor's binding pocket. researchgate.net The presence of this hydroxyl group is a common feature among many ER agonists and is often a prerequisite for high-affinity binding. researchgate.net

Alterations to the aromatic substitution pattern can also significantly influence bioactivity. The introduction of substituents on the phenol (B47542) ring can affect the electronic properties and steric profile of the molecule, thereby modulating its interaction with the target. For example, in the development of selective ERβ agonists, the core structure of a phenol ring tethered to a substituted cyclohexane (B81311) ring has proven to be highly effective. google.commarquette.edu This A-C ring structure, which mimics a portion of the natural estrogen molecule, has been shown to exhibit high selectivity for ERβ over ERα. google.commarquette.edu

The understanding of how modifications to the phenolic moiety and aromatic substitution patterns affect biological activity is crucial for the design of compounds with tailored pharmacological profiles.

Table 2: Influence of Phenolic and Aromatic Modifications on Bioactivity

Compound ClassModificationEffect on BioactivityReference
Estrogen Receptor AgonistsPhenolic hydroxyl groupEssential for hydrogen bonding with ER active site researchgate.net
Selective ERβ AgonistsA-C ring structure (phenol + cyclohexane)High selectivity for ERβ over ERα google.commarquette.edu
Tetrahydroquinazoline (B156257) DerivativesIntramolecular H-bond from phenolic OHStabilizes molecular conformation, influences biological properties mdpi.com

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For derivatives of this compound, the flexibility of the cyclohexyl ring and the relative orientation of its substituents can significantly impact biological recognition and subsequent activity.

The stereochemistry of the cyclohexyl ring, specifically the cis or trans relationship between the phenolic group and other substituents, is a key factor. In numerous studies, the trans isomer has been shown to be the more active or potent form. google.commarquette.edunih.gov For instance, in a series of mitofusin activators, the trans-4-hydroxycyclohexyl diastereomer exhibited all the biological activity, while the cis form was inactive. nih.gov This stark difference highlights the importance of the precise spatial arrangement of functional groups for effective interaction with the target protein.

X-ray crystallography and other structural analysis techniques have been employed to determine the exact conformation of these molecules. For example, the crystal structure of a potent ERβ agonist, ISP358-2, confirmed the trans stereochemistry of the cyclohexane ring. google.com This structural information, when combined with molecular docking studies, provides a detailed picture of how the molecule fits into the binding pocket and interacts with specific amino acid residues. google.com

The conformational plasticity of the linker region between the phenolic ring and other parts of the molecule can also be a source of variation in biological activity. nih.gov However, maintaining a specific distance between key pharmacophoric elements is often crucial for retaining activity. nih.gov

The understanding of the conformational requirements for biological activity is essential for the design of stereochemically pure and more effective therapeutic agents.

Computational and Chemoinformatic Approaches to SAR Elucidation

In addition to experimental methods, computational and chemoinformatic approaches have become indispensable tools for elucidating the SAR of this compound derivatives. These in silico methods allow for the prediction of biological activity, the analysis of ligand-receptor interactions, and the rational design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For phenolic compounds in general, QSAR studies have been successfully applied to predict their toxicity and other biological effects. nih.govinsilico.eu These studies often utilize a variety of molecular descriptors, including those related to hydrophobicity, electronic properties, and steric features. nih.govinsilico.eu For example, descriptors such as molecular weight, hardness, chemical potential, and electrophilicity index have been shown to be valuable in assessing the toxicity of phenols. nih.gov

In the context of more complex derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide more detailed insights. explorationpub.comrsc.org These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, and other fields are likely to increase or decrease biological activity. explorationpub.com For a series of phenol ether derivatives, 3D-QSAR models were constructed to guide the design of novel proteasome inhibitors. explorationpub.com The resulting models showed good predictive power and provided a theoretical basis for further optimization. explorationpub.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique provides valuable insights into the binding mode and interactions between the ligand and the active site of the target protein.

For derivatives of this compound, molecular docking has been used to rationalize their observed biological activities and to guide the design of new analogs. For instance, docking studies of ERβ agonists have shown how the phenolic hydroxyl group and the cyclohexyl ring interact with specific residues in the ERβ binding pocket, such as Arg394, Glu353, and His524. google.comresearchgate.net These studies can also help to explain the observed selectivity of certain compounds for one receptor isoform over another. researchgate.net

Molecular dynamics (MD) simulations take the static snapshots provided by molecular docking a step further by simulating the movement of the ligand-receptor complex over time. rsc.orgnih.govmdpi.comajchem-a.com This provides a more dynamic and realistic view of the binding process and can help to assess the stability of the predicted binding mode. rsc.orgnih.govmdpi.comajchem-a.com For example, MD simulations of phenolic compounds bound to adenosine (B11128) deaminase have been used to study the persistence of key interactions and to calculate binding free energies, which can provide a more accurate prediction of binding affinity. nih.gov

The combination of molecular docking and MD simulations is a powerful approach for understanding the molecular basis of SAR and for the rational design of new and improved therapeutic agents based on the this compound scaffold.

Applications of 4 4 Hydroxycyclohexyl Phenol in Advanced Materials Science

Polymer Chemistry Applications

The bifunctional nature of 4-(4-hydroxycyclohexyl)phenol (B97357), along with the inherent characteristics of its phenolic and cyclohexyl groups, allows for its versatile application in polymer chemistry. It can be incorporated into polymer chains to modify backbone properties or used as an additive to protect polymers from degradation.

Use as Stabilizers for Thermoplastics and Elastomers

Phenolic compounds are widely recognized for their antioxidant properties, and derivatives of cyclohexylphenol are utilized as effective stabilizers to prevent oxidative degradation in various organic materials, including plastics and rubbers. google.com The primary mechanism involves the phenolic hydroxyl group, which can donate a hydrogen atom to terminate the chain reactions initiated by free radicals that lead to polymer degradation under heat, UV light, or mechanical stress.

The bulky, saturated cyclohexyl group enhances the stabilizer's solubility and compatibility within the non-polar polymer matrix, preventing it from leaching out over time and ensuring long-term protection. While research specifically detailing this compound is limited in this context, the utility of the broader class of cyclohexylphenols is well-documented in patents. These compounds have been shown to enhance the stability of high-molecular-weight unsaturated polymers. google.com

Polymer TypeExample Stabilizer from Cyclohexylphenol ClassApplication Context
Butadiene-Acrylonitrile Copolymer6-(2-isopropylcyclohexyl)-o-cresolAdded as an emulsion to the polymer latex to prevent degradation. google.com
Butadiene-Styrene Copolymer2-ethyl-6-cyclohexylphenolEmulsified and added to the rubber-like copolymer. google.com
Butyl Rubber (Isobutylene-Isoprene)2-cyclohexyl-6-tert-amylphenolIncorporated directly into the raw rubber before curing. google.com

Esterification Reactions for Polymer Integration

The two hydroxyl groups on this compound allow it to act as a diol monomer in polycondensation reactions. Through esterification with dicarboxylic acids or their derivatives (like diacyl chlorides), it can be integrated into the backbone of polyesters, polycarbonates, and other condensation polymers.

A key application involves the synthesis of functional oligomers that can be used in advanced composites and thermosets. For instance, related cyclohexylphenol derivatives, such as 2-methyl-6-cyclohexylphenol, are used to create linear bifunctional phenylene ether oligomers. These oligomers are then "capped" through an esterification reaction with (meth)acrylate groups. google.com This process attaches reactive functional groups to the ends of the oligomer chains, making them suitable for subsequent free-radical curing to form highly cross-linked, durable thermoset materials. google.com This integration of the cyclohexylphenol moiety can enhance the thermal stability and mechanical properties of the final cured resin.

Potential Applications in Liquid Crystal Technology

The rigid structure of the cyclohexylphenol moiety is highly advantageous for applications in liquid crystal (LC) technology. Molecules containing this core structure are often used as intermediates in the synthesis of liquid crystal monomers. science.gov The combination of the flexible cyclohexyl ring and the rigid phenyl group helps in achieving the necessary mesophase behavior (the state between liquid and solid) that is characteristic of liquid crystals.

One innovative application is the use of this compound derivatives to create polymer-based alignment layers for liquid crystal displays. In a reported synthesis, various 4-(trans-4-alkylcyclohexyl)phenol compounds were chemically grafted onto a poly(4-chloromethylstyrene) backbone. This resulted in comb-like polymers with the cyclohexylphenol units as side chains. When coated onto a substrate, these polymer films can induce a specific orientation in the liquid crystal molecules that are placed on top of them, a critical function for the operation of an LCD. For example, these novel polymer layers were shown to induce vertical alignment in the nematic liquid crystal 4-pentyl-4-cyanobiphenyl (5CB).

ComponentChemical NameRole in Synthesis/Application
Polymer BackbonePoly(4-chloromethylstyrene) (PCMS)The main chain to which the side groups are attached.
Side-Chain Precursor4-(trans-4-ethylcyclohexyl)phenolAn example derivative used to form the liquid crystal-orienting side chains.
Side-Chain Precursor4-(trans-4-propylcyclohexyl)phenolA derivative with a different alkyl chain length.
Side-Chain Precursor4-(trans-4-butylcyclohexyl)phenolA derivative with a different alkyl chain length.
Side-Chain Precursor4-(trans-4-amylcyclohexyl)phenolA derivative with a different alkyl chain length.
Liquid Crystal4-pentyl-4-cyanobiphenyl (5CB)The liquid crystal material used to test the alignment properties of the polymer film.

Development of Novel Functional Materials Incorporating Cyclohexylphenol Scaffolds

The cyclohexylphenol structure serves as a robust molecular scaffold for building novel functional materials with tailored properties. Its rigidity and well-defined geometry are exploited to control the nanoscale architecture of new materials. Cyclohexylphenols are valuable intermediate chemicals used in the manufacture of specialized dyes and resins. researchgate.net

An example of such a novel material is the development of phenylene ether oligomers derived from monomers like 2-methyl-6-cyclohexylphenol. These oligomers, featuring the cyclohexylphenol scaffold in their repeating units, are designed for high-performance applications. By functionalizing the ends of these oligomers with reactive groups like methacrylates via esterification, they become key components in curable thermosetting compositions. google.com These compositions can be used with reinforcing fibers (e.g., glass or carbon fiber) to manufacture advanced composites for the electronics and aerospace industries, where high thermal stability and mechanical strength are paramount. google.com The incorporation of the cyclohexylphenol scaffold contributes to the superior performance characteristics of the final thermoset material.

Pharmacological and Biological Activities of 4 4 Hydroxycyclohexyl Phenol and Its Analogs

Estrogen Receptor Beta (ERβ) Agonism and Selectivity Studies

Research has extensively focused on 4-(4-hydroxycyclohexyl)phenol (B97357) and its structural analogs as selective estrogen receptor-β (ERβ) agonists (SERBAs). Activation of ERβ is being investigated for various therapeutic benefits, particularly for symptoms associated with menopause and neurodegenerative conditions, without the proliferative effects associated with estrogen receptor-alpha (ERα) activation. nih.govmdpi.com

A key characteristic of 4-(4-substituted cyclohexyl)phenols is their high selectivity for ERβ over ERα. Studies have demonstrated that modifications to the cyclohexyl ring can yield compounds with significant selectivity. For instance, a series of 4-(4-fluoroalkyl-cyclohexyl)phenols were all found to be more than 50-fold selective for ERβ over ERα. mdpi.com Further research into related analogs, such as (4-hydroxyphenyl) substituted polycyclic carbocycles, has produced compounds with even greater selectivity, reaching 377-fold and even 1,100-fold preference for ERβ. nih.gov One of the most potent and selective analogs, known as EGX358, demonstrates a remarkable 750-fold selectivity for ERβ over ERα, with an EC50 for ERβ of 27.4 nM. nih.gov This high degree of selectivity is crucial as it may allow for the therapeutic benefits of ERβ activation while avoiding the risks associated with ERα activation, such as increased cancer cell proliferation. nih.gov

Table 1: ERβ Selectivity of this compound Analogs

Compound Class/Name Selectivity (ERβ vs ERα) Reference
4-(4-fluoroalkyl-cyclohexyl)phenols >50-fold mdpi.com
4-(4-Hydroxyphenyl)tricyclo[3.3.1.13,7]decane-1-methanol 377-fold nih.gov
7-(4-hydroxyphenyl)spiro[3.5]nonan-2-ol 1,100-fold nih.gov
EGX358 750-fold nih.gov

The selective activation of ERβ by compounds structurally related to this compound holds promise for the treatment of neurological and psychiatric disorders. ERβ is expressed in key brain regions, and its activation is associated with neuroprotective effects. researchgate.net

In a rat model of Parkinson's disease, the selective ERβ agonist AC-186 demonstrated significant neuroprotective effects. It prevented motor, cognitive, and sensorimotor gating deficits and reduced the loss of dopamine (B1211576) neurons in the substantia nigra in male subjects. guidechem.com Further studies on AC-186 have shown that it produces anti-inflammatory effects in the brain by reducing pro-inflammatory mediators. This action is believed to be a key mechanism contributing to its neuroprotective properties and is linked to its agonist effect on ERβ.

The therapeutic potential of selective ERβ modulation extends to psychiatric disorders. Clinical trial data suggests that adjuvant therapies with selective estrogen receptor modulators (SERMs) could be effective in reducing cognitive deficits and psychopathological symptoms in conditions like schizophrenia and bipolar disorder. researchgate.net For example, the SERM raloxifene (B1678788) has shown promise in improving cognitive impairment and symptoms in schizophrenia patients. researchgate.net While a clinical trial of the selective ERβ agonist LY500307 in men with schizophrenia found it to be safe and well-tolerated, it did not demonstrate significant effects on cognition or symptoms at the doses tested, suggesting that further research is needed to determine the optimal therapeutic strategy. nih.gov

ERβ is considered a significant drug target for enhancing memory consolidation, particularly in low-estrogen states such as post-menopause. mdpi.com ERβ is highly expressed in the hippocampus, a brain region critical for memory formation. nih.gov

Studies using animal models have consistently shown that activation of ERβ in the dorsal hippocampus is both sufficient and necessary for the consolidation of object recognition and spatial memories. nih.gov The potent and highly selective ERβ agonist EGX358 has been shown to facilitate the consolidation of object recognition memories in mice. nih.gov The mechanism for this enhancement involves the rapid activation of cell signaling pathways within the hippocampus. Specifically, ERβ agonists have been found to increase the phosphorylation of the p42 ERK (extracellular signal-regulated kinase), an action that is essential for their memory-enhancing effects. This indicates that selective ERβ agonists like this compound analogs can facilitate memory by directly influencing key molecular pathways in the brain.

Serotonin (B10506) and Noradrenalin Reuptake Inhibition (SNRI) Mechanisms

A comprehensive search of published scientific literature did not yield specific research findings on the activity of this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI) or its binding affinity for the human serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET).

Antimicrobial and Antifungal Research Applications

A comprehensive search of published scientific literature did not yield specific research findings on the antimicrobial or antifungal properties and applications of this compound.

Interaction with Microbial Cell Membranes leading to Disruption

Phenolic compounds, a class to which this compound belongs, are known to exert their antimicrobial effects through various mechanisms, with the disruption of the microbial cell membrane being a primary mode of action. The lipophilic nature of the phenol (B47542) group allows these compounds to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. nih.govmdpi.commdpi.com

The interaction of phenolic compounds with the cell membrane can also inhibit the function of membrane-embedded proteins, including enzymes and transport systems, further compromising cellular integrity and function. nih.gov For Gram-negative bacteria, phenolic compounds can destabilize the outer membrane by binding to lipopolysaccharides. nih.gov In Gram-positive bacteria, the absence of an outer membrane makes their cytoplasmic membrane more susceptible to the disruptive actions of these compounds. nih.gov While direct studies on this compound are limited, its phenolic structure suggests it likely shares these membrane-disrupting properties.

Mechanisms of Protein Denaturation and Enzyme Inactivation

The antimicrobial activity of phenolic compounds is also attributed to their ability to denature proteins and inactivate enzymes. The hydroxyl group on the phenol ring can form hydrogen bonds with the amino and carboxyl groups of amino acids in proteins, disrupting their secondary and tertiary structures. nih.gov This leads to a loss of the protein's native conformation and, consequently, its biological function.

Phenol and its derivatives can act as organic solvents, which can disrupt the hydrophobic interactions that are crucial for maintaining the proper folding of proteins in an aqueous environment. reddit.com By creating a more non-polar environment, these compounds can cause proteins to "turn inside out," with hydrophobic residues moving to the protein's exterior, leading to denaturation and precipitation. reddit.com This non-specific action affects a wide range of cellular proteins, including essential enzymes involved in metabolism and cell wall synthesis, contributing to the broad-spectrum antimicrobial activity of phenolic compounds.

Evaluation of Novel Pyrimidine (B1678525) Derivatives with Antimicrobial Activity

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. pharmascholars.comresearchgate.netnih.govias.ac.inresearchgate.net The pyrimidine ring is a key constituent of nucleic acids (cytosine, thymine, and uracil) and is found in various natural and synthetic compounds with therapeutic value. nih.gov

The synthesis of novel pyrimidine derivatives often involves the condensation of a compound containing an active methylene (B1212753) group with an amidine or a related functional group. While specific pyrimidine derivatives of this compound have not been extensively reported in the reviewed literature, the general synthetic strategies and observed antimicrobial activities of other pyrimidine derivatives provide a basis for future research. For instance, various substituted pyrimidines have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. pharmascholars.comnih.gov The antimicrobial efficacy of these derivatives is often influenced by the nature and position of the substituents on the pyrimidine ring.

Pyrimidine Derivative Class General Antimicrobial Activity Potential Mechanism of Action
Thio-pyrimidinesActive against Gram-negative bacteria. pharmascholars.comInhibition of essential enzymes, disruption of cell membrane.
Fused Pyrimidines (e.g., Pyrimidopyrimidines)Broad-spectrum antibacterial and antifungal activity. nih.govMultiple targets, including DNA synthesis and enzyme inhibition.
Substituted Pyrimidin-2(1H)-onesPromising activity against various bacterial strains. ias.ac.inVaries with substitution; may involve enzyme inhibition.

Antioxidant Activity Investigations

Phenolic compounds are well-established antioxidants due to the ability of the hydroxyl group on the aromatic ring to donate a hydrogen atom to free radicals, thereby neutralizing them. mdpi.com This process generates a relatively stable phenoxyl radical, which is less reactive and thus less likely to cause cellular damage. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.

While specific studies detailing the antioxidant activity of this compound are not extensively available, its chemical structure, containing a phenolic hydroxyl group, strongly suggests that it possesses antioxidant properties. The presence of the cyclohexyl group may influence its lipophilicity and, consequently, its ability to interact with and protect lipid membranes from oxidative damage. The general mechanisms by which phenolic compounds exert their antioxidant effects include:

Direct radical scavenging: Donation of a hydrogen atom to peroxyl, hydroxyl, and other radicals.

Metal chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species.

Inhibition of pro-oxidant enzymes: Modulating the activity of enzymes such as xanthine (B1682287) oxidase that generate free radicals.

Mitofusin Activation in Cellular Processes

Recent research has identified a series of 6-phenylhexanamide (B1615602) derivatives, including analogs with a 4-hydroxycyclohexyl group, as potent and stereoselective activators of mitofusins (MFN1 and MFN2). nih.gov Mitofusins are key proteins that mediate the fusion of mitochondria, a process crucial for maintaining mitochondrial health and function. nih.gov Dysfunctional mitochondrial fusion is implicated in several neurodegenerative diseases, making mitofusin activators a promising therapeutic strategy. nih.gov

In a study focused on the rational design of mitofusin activators, a 4-hydroxycyclohexyl analog demonstrated significant potency, selectivity, and oral bioavailability. nih.gov Structure-activity relationship (SAR) studies revealed that the trans-isomer of the 4-hydroxycyclohexyl group was exclusively functional in engaging with and activating mitofusins. nih.gov The 4-hydroxyl group on the cyclohexyl moiety was found to be important for both functional potency and metabolic stability in liver microsomes. nih.gov

Compound/Analog Key Structural Feature Mitofusin Activation Potency PAMPA-BBB Permeability Liver Microsome Stability
Parent Compound4-hydroxycyclohexylPotentModerateStable
4-amino analog4-amino group instead of hydroxylPotentReducedLess stable
4-amide analog4-amide group instead of hydroxylPotentReducedStable
4-methyl analog4-methyl group instead of hydroxylPoor-Unstable
4,4-difluoro analog4,4-difluoro group instead of hydroxylPoor-Unstable

Androgen Receptor (AR) Antagonism and Related Research

The androgen receptor (AR) is a crucial target in the development of therapies for prostate cancer. While there is no direct evidence of this compound acting as an AR antagonist, studies on structurally related compounds suggest that the phenol and cyclohexyl moieties can be part of molecules with AR-modulating activity.

For instance, research on 4-(4-benzoylaminophenoxy)phenol derivatives has led to the discovery of potent AR antagonists. nih.govresearchgate.net These compounds bind to the ligand-binding domain of the AR and inhibit its transcriptional activity. nih.govresearchgate.net Furthermore, computational studies have shown that other phenolic compounds, such as bisphenol A (BPA) and its metabolite 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), can interact with the AR. nih.gov These findings indicate that the phenolic ring is a key pharmacophoric feature for interaction with the AR. The presence of a cyclohexyl group in this compound could influence its binding affinity and specificity for the AR, a possibility that warrants further investigation.

Antiviral Research: Interaction with SARS-CoV-2 Proteins

The COVID-19 pandemic has spurred intensive research into identifying compounds that can inhibit the replication of the SARS-CoV-2 virus. Two key viral proteins that are major targets for antiviral drugs are the main protease (Mpro or 3CLpro) and the spike protein. nih.govchemistryviews.orgmdpi.comdrugtargetreview.com

Phenolic compounds have been investigated for their potential to inhibit these viral targets. plos.org In silico and in vitro studies have shown that certain polyphenols can bind to the receptor-binding domain of the spike protein, potentially interfering with its attachment to the human ACE2 receptor. plos.org

Mechanistic Investigations of Biological Interactions

Receptor Binding Assays (e.g., TR-FRET ERβ Binding Assay)

Receptor binding assays are fundamental in determining the affinity of a compound for a specific biological target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly robust method used for this purpose, offering high sensitivity and reduced interference from background fluorescence. fishersci.comnih.gov This technique is based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. bmbreports.org

In the context of the Estrogen Receptor Beta (ERβ), a TR-FRET competitive binding assay can be employed to quantify the binding affinity of 4-(4-Hydroxycyclohexyl)phenol (B97357). The assay typically involves the ERβ ligand-binding domain (LBD), often tagged with Glutathione-S-transferase (GST), which is recognized by a terbium- or europium-labeled anti-GST antibody (the FRET donor). fishersci.comnih.gov A fluorescently labeled estrogen ligand (tracer) serves as the FRET acceptor. fishersci.com When the tracer binds to the ERβ-LBD, the donor and acceptor are brought close together, resulting in a high FRET signal. nih.gov

When this compound or another competing ligand is introduced, it displaces the fluorescent tracer from the receptor's binding pocket. This separation of the donor and acceptor leads to a decrease in the FRET signal, which is proportional to the concentration of the competing compound. fishersci.com Data from such an assay can be used to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer's binding.

The structural characteristics of this compound, specifically the presence of a phenolic hydroxyl group and a hydrophobic cyclohexyl moiety, are consistent with features required for binding to the estrogen receptor. nih.gov Studies on various para-alkylphenols have shown that the phenolic -OH group is essential for binding, while the hydrophobic tail influences the binding affinity. nih.gov

Illustrative Data from a TR-FRET ERβ Competitive Binding Assay
CompoundIC50 (nM)Description
17β-Estradiol1.5Endogenous high-affinity ligand (Positive Control)
4-Nonylphenol80A well-characterized para-alkylphenol with estrogenic activity
Bisphenol A150A related phenolic compound known to bind ERs
This compound Hypothetical ValueValue to be determined experimentally

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition in Melanocytes)

Enzyme inhibition studies are crucial for identifying compounds that can modulate the activity of specific enzymes. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. saudijournals.commdpi.com Therefore, its inhibitors are of great interest as depigmenting agents. mdpi.com The inhibitory activity of phenolic compounds like this compound against tyrosinase can be evaluated using spectrophotometric methods. tandfonline.com

A common in vitro assay measures the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome (B613829). nih.gov In this assay, mushroom tyrosinase is incubated with L-DOPA in the presence and absence of the test inhibitor. The formation of the colored product, dopachrome, is monitored by measuring the absorbance at approximately 475 nm. tandfonline.comnih.gov A reduction in the rate of dopachrome formation indicates enzyme inhibition.

Phenolic compounds can inhibit tyrosinase through several mechanisms. One primary mechanism is competitive inhibition, where the phenol (B47542) structure mimics the natural substrate (L-tyrosine or L-DOPA) and binds to the enzyme's active site. nih.gov Additionally, compounds with chelating properties can interact with the copper ions in the tyrosinase active site, rendering the enzyme inactive. nih.gov The inhibitory potency is typically expressed as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com

Tyrosinase Inhibitory Activity of Various Phenolic Compounds
CompoundIC50 (µM)Inhibition Type
Kojic Acid14.2Competitive (Reference Inhibitor) mdpi.com
4-Butylresorcinol~21Competitive/Direct Inhibition researchgate.net
Oxyresveratrol1.7Non-competitive mdpi.com
L-Pyroglutamic acid3380Competitive mdpi.com

Cellular Assays for Functional Activity (e.g., GeneBLAzer™ assay)

While binding assays confirm physical interaction, cellular assays are necessary to determine the functional consequence of this binding—whether a compound acts as an agonist (activator) or an antagonist (inhibitor). The GeneBLAzer™ assay is a cell-based reporter gene assay that uses Fluorescence Resonance Energy Transfer (FRET) to measure the activation of a specific cellular pathway. thermofisher.comgracebio.com

This technology utilizes a mammalian-optimized β-lactamase (bla) reporter gene, which is placed under the control of a response element that is regulated by the receptor of interest (e.g., an Estrogen Response Element for the ER). fishersci.com The cells are loaded with a FRET substrate (such as CCF2 or CCF4) containing two fluorophores, coumarin (B35378) and fluorescein (B123965). moleculardevices.com In the resting state, excitation of coumarin (donor) results in FRET to fluorescein (acceptor), causing the cells to emit green light. bmglabtech.com

If a ligand like this compound binds to and activates the target receptor, it initiates a signaling cascade that drives the expression of the β-lactamase reporter gene. The expressed enzyme then cleaves the FRET substrate, separating the donor and acceptor fluorophores. moleculardevices.combmglabtech.com This disruption of FRET results in a shift from green to blue fluorescence upon excitation of coumarin. moleculardevices.com The ratio of blue to green fluorescence provides a ratiometric, normalized output of receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy (Emax). fishersci.commoleculardevices.com

Hypothetical Dose-Response Data from a GeneBLAzer™ ERβ Assay
CompoundEC50 (nM)Maximal Response (% of Estradiol)Functional Activity
17β-Estradiol0.1100%Full Agonist
4-Hydroxytamoxifen5.00% (Inhibits Estradiol)Antagonist
This compound Hypothetical ValueHypothetical ValueAgonist/Antagonist/Partial Agonist

In Vivo Pharmacokinetic and Pharmacodynamic Studies of Designed Derivatives

Following in vitro characterization, promising compounds often undergo structural modification to optimize their properties for in vivo applications. The resulting designed derivatives are then subjected to pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models. These studies are essential to understand how a drug is processed by the body and how it affects the body in a living system.

Pharmacokinetic (PK) studies describe the journey of a drug derivative through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Key parameters measured include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), which reflects total drug exposure, and the drug's half-life (t½). The goal of designing derivatives is often to improve these parameters, for instance, by increasing oral bioavailability or extending the half-life.

Pharmacodynamic (PD) studies measure the physiological and biochemical effects of the drug derivative on the body and establish a dose-response relationship. These studies quantify the intensity and duration of the drug's effect in relation to its concentration at the target site. Key PD parameters include the maximum effect (Emax) and the dose required to produce 50% of the maximal effect (ED50). By integrating PK and PD data (PK/PD modeling), researchers can predict the optimal dosing regimen to achieve a desired therapeutic effect. For derivatives of this compound, these studies would be critical to evaluate whether chemical modifications lead to improved in vivo efficacy and a more favorable drug profile.

Key PK/PD Parameters for Evaluation of Designed Derivatives
ParameterAbbreviationDescription
Area Under the CurveAUCOverall drug exposure over time
Maximum ConcentrationCmaxThe highest concentration of the drug in the blood
Half-lifeTime required for the drug concentration to reduce by half
Effective Dose, 50%ED50Dose that produces 50% of the maximum biological effect
Maximum EffectEmaxThe maximal response that can be produced by the drug

Toxicological Profiles and Environmental Fate Considerations for Research Applications

Cytotoxicity Studies on Specific Cell Lines (e.g., Murine B16-F0 Melanoma)

The proposed mechanism of cytotoxicity for many phenolic compounds in melanoma cells involves their enzymatic oxidation by tyrosinase to form reactive quinone species. ualberta.ca These quinones are highly reactive electrophiles that can lead to cellular damage through several pathways:

Glutathione (GSH) Depletion: Quinones can readily react with intracellular nucleophiles like glutathione, a key antioxidant in cells. Depletion of GSH can lead to an increase in oxidative stress. ualberta.ca

Covalent Binding to Proteins: The reactive quinones can form covalent bonds with cellular macromolecules, including proteins and enzymes, leading to their dysfunction.

Generation of Reactive Oxygen Species (ROS): The redox cycling of quinones can generate superoxide radicals and other reactive oxygen species, further contributing to oxidative stress and cellular damage.

For instance, 4-hydroxyanisole (4-HA) is metabolized by tyrosinase to a reactive o-quinone that is toxic to melanoma cells. ualberta.ca Studies on various alkoxyphenols have shown a dose- and time-dependent toxicity towards B16-F0 cells, with their cytotoxicity being linked to metabolism by tyrosinase and subsequent glutathione depletion. ualberta.ca It is plausible that 4-(4-Hydroxycyclohexyl)phenol (B97357), being a phenolic compound, could follow a similar pathway of bioactivation in melanoma cells, leading to cytotoxicity.

The following table summarizes the cytotoxic effects of some phenolic compounds on melanoma cells, which can provide a basis for understanding the potential cytotoxicity of this compound.

CompoundCell LineObserved EffectProbable Mechanism
4-Hydroxyanisole (4-HA)Melanoma cellsMelanocytotoxicTyrosinase-mediated oxidation to a reactive o-quinone. ualberta.ca
4-n-HexyloxyphenolB16-F0 cellsHigh toxicityMinimal glutathione depletion in microsomal preparations. ualberta.ca
Luteolin and ApigeninB16-F10 cellsSignificant anti-proliferative activityDisturbance of cell cycle progression. researchgate.net
Carvacrol and ThymolHuman melanoma linesStatistically significant cytotoxicityInduction of cell death. mdpi.com

Investigation of Liver Toxicity Mechanisms (e.g., p-quinone formation, glutathione depletion)

The liver is a primary site for the metabolism of xenobiotics, including phenolic compounds. The potential for this compound to induce liver toxicity is a significant consideration. The mechanism of hepatotoxicity for many phenolic compounds involves their metabolic activation by cytochrome P450 enzymes to form reactive metabolites.

One of the key mechanisms of phenol-induced liver toxicity is the formation of quinones. For example, 4-hydroxyanisole can be metabolized by liver P450 enzymes via arene epoxidation to form a p-quinone. ualberta.ca This p-quinone is a reactive metabolite that can deplete glutathione (GSH) through conjugate formation and is known to be highly toxic to hepatocytes. ualberta.ca

Glutathione plays a crucial role in detoxifying reactive metabolites. When GSH stores are depleted, these reactive species can bind to cellular macromolecules, leading to cellular damage and toxicity. Alkylphenols have been shown to be hepatotoxic, and their toxicity is often associated with oxidative stress and disruption of cellular processes. bibliotekanauki.plnih.gov

The metabolism of alkylphenols in the liver can vary depending on the structure of the alkyl chain. For instance, a study comparing 4-n-octylphenol and 4-tert-octylphenol in a perfused rat liver found that both were glucuronidated, a major detoxification pathway. epa.gov However, 4-tert-octylphenol was also hydroxylated before glucuronidation. epa.gov The rate of metabolism and the nature of the metabolites formed can influence the potential for liver toxicity. Given its structure, this compound is likely to undergo similar metabolic pathways in the liver, including glucuronidation and oxidation. The formation of reactive quinone intermediates and subsequent glutathione depletion represents a plausible mechanism for potential liver toxicity.

Phototoxicity Assessment and Strategies for Risk Mitigation (e.g., Reduction of Conjugation)

Phototoxicity is a light-induced toxic response to a substance. For a chemical to be phototoxic, it must be able to absorb light in the ultraviolet (UV) or visible spectrum. The UV/Visible spectrum of 4-cyclohexylphenol, a structurally similar compound, shows absorption in the UV region, which suggests that this compound may also absorb UV light. nist.gov

Upon absorption of light, a photoactive molecule can be excited to a higher energy state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen, or it can form free radicals. These reactive species can then cause damage to cellular components, leading to a phototoxic reaction.

While direct studies on the phototoxicity of this compound are not available, the potential for phototoxicity can be inferred from its chemical structure and the behavior of other phenolic compounds. The presence of a phenol (B47542) ring, which is a chromophore, indicates that the molecule can absorb UV radiation.

Strategies to mitigate the risk of phototoxicity often involve modifying the chemical structure to reduce its ability to absorb UV light or to prevent the formation of reactive species. One approach could be the reduction of conjugation in the molecule. However, in the case of this compound, the primary chromophore is the phenol ring itself, and altering this would fundamentally change the compound. Therefore, risk mitigation would primarily rely on avoiding exposure to UV light when handling or using the compound.

The following table outlines factors that contribute to the phototoxic potential of a compound:

FactorRelevance to this compound
UV/Visible Light Absorption The phenol ring is a known chromophore that absorbs UV radiation. 4-cyclohexylphenol, a similar compound, absorbs UV light. nist.gov
Generation of Reactive Species Upon light absorption, phenolic compounds can potentially generate reactive oxygen species or free radicals.
Chemical Structure The presence of the aromatic phenol ring is the key structural feature for potential phototoxicity.

Degradation Pathways and By-product Toxicity in Environmental Systems (e.g., Photooxidation of Phenol)

The environmental fate of this compound is an important consideration, as its release into the environment could have adverse effects. Like other alkylphenols, it is expected to be persistent in the environment to some degree. bibliotekanauki.plnih.gov The degradation of phenolic compounds in the environment can occur through various pathways, including biodegradation and photodegradation.

Photooxidation is a significant degradation pathway for phenolic compounds in the aquatic environment. bibliotekanauki.pl This process involves the reaction of the phenolic compound with photochemically generated reactive species, such as hydroxyl radicals. The degradation of phenol and its derivatives through photooxidation can lead to the formation of a variety of by-products, including catechols, hydroquinones, and quinones. Further oxidation can lead to the opening of the aromatic ring and the formation of smaller organic acids, and ultimately, mineralization to carbon dioxide and water.

However, some of the intermediate degradation by-products can be more toxic than the parent compound. For example, the photocatalytic degradation of 4-nitrophenol was found to generate intermediate compounds with higher embryonic toxicity to zebrafish than the original compound. frontiersin.org Therefore, it is crucial to not only consider the degradation of this compound but also the potential toxicity of its degradation products.

Alkylphenols are known to be endocrine-disrupting compounds, and their degradation products can also exhibit estrogenic activity. bibliotekanauki.plplastic.education The persistence of these compounds and their by-products in the environment is a significant concern. nih.govepa.gov

Analytical Methodologies for Environmental Detection and Monitoring (e.g., SPE, GC/HPLC)

The detection and monitoring of this compound in environmental samples are essential for assessing its environmental presence and fate. Several analytical methodologies are available for the determination of phenolic compounds in various environmental matrices, such as water, soil, and sediment. nih.govdphen1.com

Sample Preparation:

Due to the typically low concentrations of these compounds in the environment and the complexity of the environmental matrices, a sample preparation step is usually required to extract and concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely used technique for the extraction of phenolic compounds from aqueous samples. mdpi.comnih.gov For solid samples like soil and sediment, techniques such as ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) are commonly employed. dphen1.com

Analytical Techniques:

The most common analytical techniques for the determination of phenolic compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of phenolic compounds by GC, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like many phenolic compounds. HPLC is often coupled with UV, fluorescence, or mass spectrometry detectors. HPLC-MS, particularly with tandem mass spectrometry (MS/MS), has become increasingly popular for the determination of alkylphenols and other phenolic compounds in environmental samples due to its high sensitivity and selectivity. nih.govresearchgate.net

The following table summarizes the common analytical methods for the determination of phenolic compounds in environmental samples:

StepMethodDescription
Sample Extraction (Water) Solid-Phase Extraction (SPE)A common technique for extracting and concentrating analytes from liquid samples using a solid sorbent. mdpi.comnih.gov
Sample Extraction (Solid) Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to enhance the extraction of analytes from solid matrices. dphen1.com
Pressurized Liquid Extraction (PLE)Uses elevated temperatures and pressures to increase the efficiency of solvent extraction. dphen1.com
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)A powerful technique for separating and identifying volatile compounds, often requiring derivatization for phenols.
High-Performance Liquid Chromatography (HPLC)Suitable for non-volatile compounds and can be coupled with various detectors for high sensitivity and selectivity. mdpi.com

Derivatives and Analogs of 4 4 Hydroxycyclohexyl Phenol in Targeted Research

4-(4-Hexylcyclohexyl)phenol (B13785966) and its Uniqueness in Materials Science

In the realm of materials science, particularly in the field of liquid crystals, 4-(4-alkylcyclohexyl)phenols are notable for their unique properties. The length of the alkyl chain plays a crucial role in determining the mesophase behavior and transition temperatures of these compounds. 4-(4-Hexylcyclohexyl)phenol, with its six-carbon alkyl chain, is a component in the formulation of nematic liquid crystal mixtures. These materials are characterized by molecules that have long-range orientational order but no positional order, allowing them to be aligned by an external electric field. This property is fundamental to the operation of liquid crystal displays (LCDs).

The uniqueness of compounds like 4-(4-hexylcyclohexyl)phenol lies in the combination of a rigid core, provided by the phenyl and cyclohexyl rings, and a flexible alkyl tail. This molecular architecture influences key properties such as:

Dielectric Anisotropy: The difference in dielectric permittivity parallel and perpendicular to the molecular axis, which is essential for the switching behavior in LCDs.

Birefringence: The difference in refractive indices for light polarized parallel and perpendicular to the molecular director, affecting the display's optical properties.

Viscosity and Response Time: The length of the alkyl chain impacts the rotational viscosity of the liquid crystal, which in turn affects the speed at which it can switch states.

Research in this area focuses on synthesizing and characterizing new liquid crystal materials with optimized properties for advanced display technologies, and 4-(4-hexylcyclohexyl)phenol and its homologs are important components in achieving the desired performance characteristics.

N-(4-Hydroxycyclohexyl)acetamide and Related Medicinal Intermediates

N-(4-Hydroxycyclohexyl)acetamide is a key intermediate in the pharmaceutical industry, most notably in the synthesis of the mucolytic agent Ambroxol (B1667023). veeprho.com Ambroxol is a derivative of bromhexine (B1221334) and is used to treat respiratory diseases associated with viscid or excessive mucus. The synthesis of Ambroxol often involves the use of either the cis or trans isomer of N-(4-hydroxycyclohexyl)acetamide. veeprho.com

This acetamide (B32628) derivative serves as a crucial building block, providing the 4-hydroxycyclohexylamino moiety of the final drug molecule. Its utility extends beyond Ambroxol, as the N-acetyl group can be a protecting group for the amine during synthetic transformations or can be part of the final active pharmaceutical ingredient.

The broader class of acetamide derivatives is of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. nih.govarchivepp.com The 4-hydroxycyclohexyl group in these molecules can influence their pharmacokinetic properties, such as solubility and metabolism, making them valuable intermediates for the development of new therapeutic agents. myskinrecipes.com Research in this area continues to explore the synthesis of novel acetamide derivatives and their potential as scaffolds for drugs targeting a wide range of diseases. nih.gov

FeatureDescription
Parent Compound N-(4-Hydroxycyclohexyl)acetamide
Primary Use Medicinal intermediate
Key Synthesis Ambroxol hydrochloride
Isomers cis and trans
Broader Class Acetamide derivatives
Therapeutic Potential Anti-inflammatory, antioxidant, anti-cancer

Cyclohexylphenol and Methylcyclohexylphenol Derivatives in Chemical Synthesis

Cyclohexylphenol and its methylated analogs are valuable intermediates in various chemical syntheses. rsc.org Their utility stems from the reactivity of the phenolic hydroxyl group and the steric and electronic influence of the cyclohexyl and methyl substituents on the aromatic ring. These compounds serve as precursors for a range of products, including dyes, resins, and pharmaceuticals. rsc.orgresearchgate.net

One of the primary applications of cyclohexylphenol derivatives is in the production of antioxidants and stabilizers for polymers. The bulky cyclohexyl group can hinder the approach of reactive species to the phenolic oxygen, thereby enhancing the antioxidant activity and longevity of the material it is incorporated into.

In organic synthesis, the hydroxyl group of these phenols can be readily converted into other functional groups, such as ethers and esters, allowing for the construction of more complex molecules. For instance, they can be used in the synthesis of certain agrochemicals and specialty polymers. The synthesis of cyclohexylphenols themselves is an area of active research, with methods such as the hydroalkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) being optimized for efficiency and environmental friendliness. researchgate.netchemicalbook.com The use of solid acid catalysts in these reactions is a notable advancement, offering a more sustainable alternative to traditional mineral acids. researchgate.net

Cannabinoid Analogs (e.g., CP 47,497) and Structure-Activity Investigations

CP 47,497 is a synthetic cannabinoid that is structurally distinct from the classical cannabinoids found in cannabis, such as THC. usdoj.gov It is a cyclohexylphenol derivative and a potent agonist of the cannabinoid receptors CB1 and CB2. usdoj.gov The structure of CP 47,497 features a 3-(4-hydroxycyclohexyl)phenol core with a dimethylheptyl side chain at the 5-position of the phenol ring. usdoj.gov

Structure-activity relationship (SAR) studies of CP 47,497 and its analogs have provided valuable insights into the requirements for cannabinoid receptor binding and activation. Key findings from these investigations include:

The Phenolic Hydroxyl Group: This group is crucial for high-affinity binding to the cannabinoid receptors, likely through hydrogen bonding interactions within the receptor's binding pocket.

The Cyclohexyl Ring: The stereochemistry and substitution on the cyclohexyl ring influence the potency and efficacy of the compound. The hydroxyl group on this ring also contributes to receptor interaction.

The Alkyl Side Chain: The length and branching of the alkyl side chain at the 5-position of the phenol ring are critical determinants of cannabinoid activity. For instance, the C8 homolog of CP 47,497 (cannabicyclohexanol) is also a potent cannabinoid. nih.gov

These SAR studies are instrumental in the design of new cannabinoid receptor modulators with specific pharmacological profiles, which could have therapeutic applications in pain management, appetite stimulation, and the treatment of neurological disorders.

CompoundKey Structural FeaturesReceptor Activity
CP 47,497 3-(4-hydroxycyclohexyl)phenol core, dimethylheptyl side chainPotent CB1 and CB2 agonist
Cannabicyclohexanol (CP 47,497-C8) 3-(4-hydroxycyclohexyl)phenol core, dimethyloctyl side chainPotent CB1 and CB2 agonist

Phenolic Esters Designed for Enhanced Oral Bioavailability and Brain Uptake

A significant challenge in drug development is ensuring that a therapeutic agent can reach its target site in the body in sufficient concentrations. For drugs targeting the central nervous system (CNS), this often means crossing the blood-brain barrier (BBB). Phenolic compounds, while often possessing desirable pharmacological activity, can have poor oral bioavailability and limited brain penetration due to their polarity.

Phenolic esters of 4-(4-hydroxycyclohexyl)phenol (B97357) and its analogs can be designed to have a balance of lipophilicity and aqueous solubility that is optimal for oral absorption and subsequent distribution to the brain. The choice of the ester promoiety can be tailored to control the rate of hydrolysis, allowing for a sustained release of the active drug. This approach has been explored for various phenolic drugs to improve their therapeutic efficacy. scite.ai

Tetrahydroquinazoline (B156257) Derivatives Synthesized from Ambroxol

Ambroxol, a mucolytic agent derived from bromhexine, contains a 4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol structure, which is closely related to this compound. This structural feature makes Ambroxol a useful starting material for the synthesis of more complex heterocyclic compounds, such as tetrahydroquinazolines.

A notable example is the synthesis of a novel 1,2,3,4-tetrahydroquinazoline derivative, 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol. This compound was synthesized through a condensation reaction between ambroxol hydrochloride and salicylaldehyde. mdpi.comnih.gov The reaction proceeds via the formation of an imine, which then undergoes an intramolecular cyclization to yield the tetrahydroquinazoline ring system. mdpi.com

Derivatives of tetrahydroquinazoline are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of novel derivatives from readily available starting materials like Ambroxol provides a pathway to new compounds with potential therapeutic applications.

Novel Nonsteroidal Androgen Receptor Antagonists

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Nonsteroidal androgen receptor antagonists are an important class of drugs that block the action of androgens, such as testosterone (B1683101) and dihydrotestosterone, thereby inhibiting the growth of prostate cancer cells.

The development of novel nonsteroidal AR antagonists is an active area of research, with a focus on identifying new chemical scaffolds that can overcome the resistance mechanisms that develop with current therapies. The this compound moiety has been incorporated into the design of novel AR antagonists. For instance, 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile has been identified as a novel, nonsteroidal androgen receptor antagonist. researchgate.net

The design of these antagonists often involves creating molecules that can bind to the ligand-binding domain of the AR with high affinity and specificity, without activating the receptor. The hydroxycyclohexylphenol scaffold can provide a rigid core for the molecule, with the hydroxyl and phenyl groups serving as key interaction points within the receptor's binding site. Structure-based drug design and molecular modeling are often employed to optimize the structure of these compounds to achieve high potency and selectivity. researchgate.netnih.gov

Compound ClassTargetTherapeutic Area
Nonsteroidal Androgen Receptor Antagonists Androgen Receptor (AR)Prostate Cancer

Lack of Naturally Occurring Derivatives of this compound Identified in Targeted Research

Initial investigations into the natural occurrence of derivatives and analogs of the synthetic compound this compound have not identified any specific, naturally occurring molecules with this precise chemical scaffold. While the broader family of phenolic compounds is widespread in nature, current scientific literature does not indicate the presence of this compound or its direct derivatives in plants, fungi, or other natural sources.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse group of secondary metabolites found throughout the plant kingdom. wikipedia.orgwikiwand.comepfl.ch These compounds serve various functions in plants, including defense against pathogens and UV radiation. wikipedia.org Well-known examples of naturally occurring phenolic compounds include flavonoids, phenolic acids, and stilbenes, which are recognized for their antioxidant and other health-promoting properties. nih.govphytopharmajournal.com

However, the specific combination of a phenol ring and a 4-hydroxycyclohexyl substituent, as seen in this compound, appears to be a result of synthetic chemistry rather than a product of natural biosynthetic pathways. Extensive searches of chemical databases and scientific literature have not yielded any naturally occurring compounds with this particular structure.

Therefore, a discussion on the identification and bioactivity of naturally occurring derivatives of this compound cannot be provided at this time due to a lack of available scientific data. Research in this area is ongoing, and it is possible that future studies may identify novel natural products with similar structures.

Future Research Directions and Emerging Applications of 4 4 Hydroxycyclohexyl Phenol

Exploration of Novel Synthetic Routes and Catalytic Systems for Efficiency and Selectivity

The synthesis of cyclohexylphenols, including 4-(4-hydroxycyclohexyl)phenol (B97357), is a significant area of research, with a strong emphasis on improving efficiency, selectivity, and sustainability. rsc.org Traditionally, the cyclohexylation of phenols was performed using homogeneous catalysts like concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). researchgate.net However, these catalysts are hazardous, corrosive, and generate significant chemical waste, prompting a shift towards cleaner, heterogeneous catalytic systems. researchgate.net

Future research is centered on the development of novel solid acid catalysts that are reusable and environmentally benign. Zeolites, with their shape-selective properties and tunable acidity, are promising candidates for directing the alkylation of phenol (B47542) to the desired para-position, favoring the formation of 4-substituted products. researchgate.net The reaction over zeolites typically involves the protonation of an alkylating agent like cyclohexanol (B46403) or cyclohexene (B86901), which then attacks the electron-rich phenol ring. researchgate.net

Another promising avenue is the use of bifunctional or tandem catalytic systems. For instance, a one-pot synthesis has been reported using a combination of RANEY® Nickel and a hierarchical Beta zeolite to produce cyclohexylphenols from lignin-derived phenol and isopropyl alcohol. rsc.org This system demonstrates high conversion rates and remarkable selectivity under relatively mild conditions. rsc.org Palladium-based catalysts are also being explored, not just for synthesis but for selective hydrogenation of related compounds. For example, Pd/C catalysts have been investigated for the selective hydrogenation of 4-(4-alkylcyclohexyl)phenol to produce cyclohexanone (B45756) analogues, which are valuable industrial intermediates. researchgate.netosti.gov

The exploration of new catalytic materials and reaction media, such as ionic liquids and supercritical carbon dioxide, continues to be a key research focus. researchgate.net These approaches aim to overcome the limitations of traditional methods and provide more efficient and selective pathways to this compound and its derivatives.

Catalytic SystemAlkylating AgentKey AdvantagesResearch Focus
Zeolites (e.g., Beta, HZSM5) Cyclohexanol, CyclohexeneHigh para-selectivity, reusability, environmentally benign. researchgate.netOptimizing pore structure and acidity for enhanced selectivity.
Tandem Catalysts (e.g., Raney Ni + Zeolite) Isopropyl AlcoholOne-pot synthesis from renewable sources, high conversion and selectivity. rsc.orgBroadening the scope to other bio-derived feedstocks.
Palladium on Carbon (Pd/C) HydrogenHigh activity in hydrogenation reactions, potential for selective synthesis. researchgate.netosti.govEnhancing selectivity through the use of promoters (e.g., K, Sn). researchgate.net
Acidic Ionic Liquids CyclohexanolNon-volatile, reusable, potential for high selectivity. researchgate.netImproving catalyst stability and reducing cost.
Supported Heteropoly Acids Phenol/HydrogenSynergistic effect enhancing catalytic performance under mild conditions. osti.govDevelopment of more robust support materials.

Advanced Material Design with Precisely Tuned Functional Properties

The distinct structure of this compound makes it an excellent monomer or modifying agent in the synthesis of advanced polymers. Its incorporation into polymer backbones can significantly enhance thermal stability, mechanical strength, and other critical physical properties.

In the field of high-performance polymers, it is used as a capping agent in the production of polybenzoxazines. This application leads to materials with desirable characteristics for the electronics industry, such as low dielectric constants and reduced water absorption. Similarly, it serves as a key component in the synthesis of certain phenolic resins and polycarbonates, contributing to their chemical resistance and durability, which is crucial for aerospace and automotive applications.

Derivatives of this compound are also important intermediates in the synthesis of liquid crystals. The rigid cyclohexyl and phenyl groups contribute to the formation of the mesophases necessary for liquid crystal displays (LCDs). Future research will likely focus on synthesizing novel derivatives with optimized structures to fine-tune the optical and electrical properties of liquid crystal materials for next-generation displays.

Furthermore, the bulky cyclohexylphenoxy moieties can be attached to larger macromolecular structures, such as phthalocyanines. This modification enhances the solubility of these complexes in organic solvents, which is critical for their processing and application as catalysts, sensors, and nanomaterials.

Material ClassRole of this compoundResulting Functional PropertiesEmerging Applications
Polybenzoxazines Capping agentLow dielectric constant, low water absorption. Microelectronic packaging, high-speed circuit boards.
Polycarbonates/Phenolic Resins Monomer/Building blockEnhanced thermal stability, chemical resistance, strength. Aerospace components, automotive parts, protective coatings.
Liquid Crystals IntermediateFormation of stable mesophases. Advanced liquid crystal displays (LCDs), smart windows.
Phthalocyanine Complexes Bulky substituentIncreased solubility in organic solvents, modified aggregation behavior. Catalysts, chemical sensors, nonlinear optical materials.
Specialty Polymers MonomerAntioxidant properties, stabilization.Stabilizers in plastics and rubber.

Discovery of New Pharmacological Targets and Therapeutic Applications

Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.comresearchgate.net The structure of this compound, possessing a phenolic hydroxyl group, suggests it could serve as a scaffold for the development of new therapeutic agents. Phenolic compounds can act as potent antioxidants by scavenging free radicals, which is a key mechanism in preventing chronic diseases like cardiovascular and neurodegenerative disorders. researchgate.netwalshmedicalmedia.com

Current research into related structures provides a roadmap for future investigations. For example, studies on cyclohexylphenol derivatives have identified them as potential cannabinoid receptor agonists. This opens an avenue for designing new molecules based on the this compound backbone to target the endocannabinoid system for applications in pain management, appetite stimulation, and neurological disorders.

The anti-inflammatory potential of phenolic compounds is another active area of research. gsconlinepress.comwalshmedicalmedia.com Derivatives of this compound could be explored as inhibitors of inflammatory pathways, such as the NF-kB pathway, which is implicated in numerous chronic inflammatory diseases. walshmedicalmedia.com The development of novel antibiotics and anticancer agents based on this scaffold is also a plausible future direction, leveraging the known antimicrobial and cytotoxic activities of many phenolic compounds. mdpi.com The dual hydrophilic-lipophilic nature imparted by the two hydroxyl groups and the hydrocarbon rings could be advantageous for interacting with biological targets like lipids and proteins. walshmedicalmedia.com

Potential Therapeutic AreaPharmacological Rationale (Based on Phenolic/Cyclohexylphenol Structures)Potential Molecular Targets
Neurodegenerative Diseases Antioxidant and anti-inflammatory effects protecting neuronal cells. mdpi.comReactive Oxygen Species (ROS), NF-kB, Apoptotic pathways.
Inflammatory Disorders Inhibition of pro-inflammatory signaling pathways. walshmedicalmedia.comCyclooxygenase (COX) enzymes, NF-kB.
Cancer Induction of apoptosis, inhibition of cancer cell proliferation. mdpi.comVarious signaling pathways involved in cell growth and metastasis.
Infectious Diseases Antimicrobial properties. gsconlinepress.comBacterial cell wall synthesis, microbial enzymes.
Neurological/Pain Disorders Agonism at cannabinoid receptors. Cannabinoid receptors (CB1, CB2).
Metabolic Health Regulation of blood sugar and insulin (B600854) sensitivity. gsconlinepress.comEnzymes and receptors involved in glucose metabolism.

Integration of Advanced Computational Chemistry in Rational Drug Design and Material Science

Advanced computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules for specific applications, reducing the time and cost associated with laboratory experiments. nih.gov Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming indispensable in both material science and rational drug design. chemrxiv.org

In material science, computational methods can predict the properties of polymers derived from this compound. By simulating molecular interactions, researchers can estimate properties like thermal stability, mechanical modulus, and dielectric constant before synthesis, allowing for the rational design of materials with precisely tailored characteristics.

In the context of drug discovery, computational tools are crucial for exploring the potential therapeutic applications of this compound derivatives. QSAR studies have been successfully applied to broader classes of cyclohexylphenols to predict their binding affinity to biological targets, such as the cannabinoid receptor 1 (CB1R). This approach can be extended to derivatives of this compound to screen virtual libraries of compounds for potential pharmacological activity. Molecular docking simulations can predict how these molecules bind to the active sites of specific proteins, providing insights into their mechanism of action and guiding the design of more potent and selective drug candidates. nih.gov Furthermore, computational analysis of electronic structure and reactivity parameters helps in understanding the stability and potential metabolic pathways of new compounds. chemrxiv.orgmdpi.com

Computational MethodApplication in Material ScienceApplication in Drug Design
Density Functional Theory (DFT) Predicting electronic structure, stability, and reactivity of monomers and polymer segments. chemrxiv.orgElucidating molecular structure, stability, and chemical reactivity of potential drug candidates. chemrxiv.org
Molecular Dynamics (MD) Simulation Simulating polymer chain conformations and interactions to predict bulk material properties (e.g., glass transition temperature, mechanical strength).Modeling the dynamic interaction between a ligand and its biological target (e.g., protein, DNA) over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular structure with material properties (e.g., dielectric constant) to guide the design of new functional materials.Developing predictive models for biological activity (e.g., receptor binding affinity, toxicity) based on molecular descriptors.
Molecular Docking Modeling the interaction of additives or modifiers within a polymer matrix.Predicting the preferred binding mode and affinity of a small molecule to the active site of a target receptor or enzyme. nih.gov

Development of Sustainable Synthesis and Environmental Remediation Strategies

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. For this compound, this involves a shift from petroleum-based feedstocks to renewable sources and the adoption of green chemistry principles. rsc.orglookchem.com

A significant area of future research is the synthesis of this compound from biomass. Lignin (B12514952), a major component of plant biomass, is rich in phenolic structures and represents a promising renewable feedstock. rsc.org Research into catalytic processes that can selectively convert lignin-derived phenols into valuable chemicals like this compound is a key goal for creating a more sustainable chemical economy. rsc.org The development of a one-pot synthesis from phenol using bio-derived isopropyl alcohol is a step in this direction. rsc.org

The use of recyclable, solid-acid catalysts such as zeolites and functionalized phosphates not only improves selectivity but also aligns with green chemistry principles by reducing waste and avoiding corrosive liquid acids. researchgate.net Future work will focus on designing catalysts with higher activity and longer lifetimes to make these processes economically viable on an industrial scale.

While direct applications of this compound in environmental remediation are not yet established, its derivatives hold potential. The phenolic and hydroxyl groups can be functionalized to create materials with specific binding properties. For example, polymers incorporating this structure could be developed into adsorbents for removing pollutants, such as heavy metals or organic contaminants, from water. The antioxidant properties of the phenolic moiety could also be harnessed in materials designed to mitigate oxidative damage in environmental systems.

Sustainable StrategyDescriptionKey Benefits
Use of Renewable Feedstocks Synthesizing the compound from biomass-derived sources like lignin instead of petroleum. rsc.orgReduces dependence on fossil fuels, lowers carbon footprint.
Green Catalysis Employing solid, reusable catalysts (e.g., zeolites) to replace hazardous liquid acids. researchgate.netMinimizes corrosive waste, simplifies product purification, allows for catalyst recycling.
One-Pot Synthesis Combining multiple reaction steps into a single process to improve efficiency. rsc.orgReduces energy consumption, solvent use, and waste generation.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Increases efficiency and minimizes by-product formation.
Potential for Remediation Materials Developing functionalized polymers based on the compound for use as adsorbents.Creation of new materials for capturing environmental pollutants.

Q & A

Q. What are the established synthetic routes for 4-(4-Hydroxycyclohexyl)phenol, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation or Friedel-Crafts acylation of phenol derivatives with cyclohexanol precursors. For example, trans-4-substituted cyclohexylphenols are synthesized via catalytic hydrogenation of biphenyl derivatives or acid-catalyzed cyclohexylation . Key factors include:

  • Temperature : Reactions under reflux (e.g., 80–120°C) improve kinetics but may increase side products .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in cyclohexyl group attachment .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity (>98%) products .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the cyclohexyl ring and phenolic hydroxyl group. For instance, axial vs. equatorial conformers of the cyclohexyl group show distinct splitting patterns in ¹H NMR .
  • DSC/TGA : Differential scanning calorimetry (DSC) reveals melting points (~138°C for trans-4-propyl derivatives), while thermogravimetric analysis (TGA) assesses thermal stability up to 250°C .
  • HPLC-MS : Validates molecular weight (e.g., 246.38 g/mol for trans-4-pentyl derivatives) and detects impurities .

Q. What are the solubility and formulation considerations for this compound in experimental settings?

  • Solubility : Low water solubility (e.g., 125 µg/L at 20°C for trans-4-propyl derivatives) necessitates organic solvents like methanol or DMSO for in vitro studies .
  • Stability : Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation of the phenolic hydroxyl group .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • PPE : Impermeable gloves (e.g., butyl rubber) and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound derivatives for chiral applications?

  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands to favor specific stereoisomers .

Q. What analytical strategies address discrepancies in reported melting points or spectral data for this compound?

  • Inter-lab Validation : Cross-reference data with NIST Chemistry WebBook entries to resolve conflicts (e.g., melting points varying by ±5°C due to polymorphic forms) .
  • Controlled Crystallization : Slow cooling from saturated ethanol solutions yields consistent crystal lattices, reducing variability in DSC measurements .

Q. How does the trans/cis configuration of the cyclohexyl group impact biological activity or material properties?

  • Biological Systems : Trans isomers often exhibit higher membrane permeability due to reduced steric hindrance, as seen in cytotoxicity assays .
  • Material Science : Trans-4-alkyl derivatives show enhanced liquid crystalline behavior, with phase transitions influenced by alkyl chain length .

Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations : Model transition states for electrophilic substitution reactions using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • MD Simulations : Assess solvation effects and aggregation tendencies in aqueous/organic mixtures using GROMACS .

Q. How do researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 14 days. Monitor degradation via HPLC for byproducts like quinones or cyclohexene derivatives .

Q. What mechanistic studies elucidate the compound’s role in inhibiting enzymatic or cellular targets?

  • Kinetic Assays : Measure IC₅₀ values against cytochrome P450 enzymes using fluorogenic substrates .
  • Molecular Docking : AutoDock Vina simulates binding interactions between the phenolic hydroxyl group and active-site residues .

Data Contradictions and Mitigation

  • Spectral Variability : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent and concentration .
  • Toxicity Data : While acute toxicity is low (LD₅₀ > 2000 mg/kg in rats), conflicting ecotoxicity data require species-specific testing (e.g., Daphnia magna vs. algae) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.